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  • Product: 2,5-Dichloro-8-methoxyquinoline
  • CAS: 74668-75-0

Core Science & Biosynthesis

Foundational

2,5-dichloro-8-methoxyquinoline chemical and physical properties

2,5-Dichloro-8-methoxyquinoline: A Comprehensive Guide to Chemical Properties, Regioselective Reactivity, and Applications in Drug Discovery Executive Summary In the realm of medicinal chemistry and advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

2,5-Dichloro-8-methoxyquinoline: A Comprehensive Guide to Chemical Properties, Regioselective Reactivity, and Applications in Drug Discovery

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the quinoline scaffold represents a privileged pharmacophore. Specifically, 2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) serves as a highly versatile, bifunctional building block[1]. As application scientists, we leverage the inherent electronic asymmetry of this molecule to achieve orthogonal functionalization without the need for cumbersome protecting group strategies. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective reactivity, and field-proven protocols for its application in drug development.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and chemical properties of 2,5-dichloro-8-methoxyquinoline is critical for predicting its behavior in both synthetic workflows and biological systems. The dual halogenation dictates its solubility profile and melting point, while the methoxy group introduces a hydrogen-bond acceptor capable of influencing partition coefficients (LogP).

PropertyValue
Chemical Name 2,5-Dichloro-8-methoxyquinoline
CAS Number 74668-75-0
Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
SMILES COc1ccc(Cl)c2ccc(Cl)nc12
InChIKey FNSRFUPQRRYRLA-UHFFFAOYSA-N
Reactivity Profile Orthogonal (SNAr at C-2; Cross-coupling at C-5)
Physical State Pale yellow to brown solid (typical for halogenated quinolines)

Structural and Electronic Properties: The Causality of Reactivity

The synthetic utility of 2,5-dichloro-8-methoxyquinoline stems directly from its electronic distribution, which creates distinct zones of reactivity.

  • The C-2 Position (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atom in the quinoline ring acts as a powerful electron sink. When a nucleophile attacks the C-2 position, the resulting negative charge in the transition state (the Meisenheimer complex) is stabilized by delocalization directly onto the electronegative nitrogen atom. This dramatically lowers the activation energy for the displacement of the C-2 chlorine, allowing SNAr reactions to proceed under relatively mild conditions[2].

  • The C-5 Position (Transition-Metal Catalysis): The chlorine at C-5 is situated on the carbocyclic ring. It lacks the direct resonance stabilization provided by the heteroatom, rendering it largely inert to SNAr under standard conditions. However, this C-Cl bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium or Nickel), making it an ideal site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The C-8 Methoxy Group (Sterics and Chelation): The methoxy group provides steric shielding to the lower hemisphere of the molecule and acts as an electron-donating group via resonance. More importantly, it serves as a masked hydroxyl group. Upon ether cleavage, it yields an 8-hydroxyquinoline derivative—a potent bidentate metal chelator utilized extensively in antimicrobial and anticancer drug design[3].

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, where each step provides immediate visual or chromatographic feedback to the bench scientist.

Protocol A: Regioselective Amination at C-2 via SNAr

This protocol details the synthesis of 5-chloro-8-methoxy-2-aminoquinoline derivatives, a common precursor in drug discovery[2].

  • Reaction Setup: In an oven-dried Schlenk flask under inert atmosphere (N2), dissolve 1.0 equivalent of 2,5-dichloro-8-methoxyquinoline in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. Causality: While the C-2 position is activated, the steric bulk of the C-8 methoxy group and the incoming amine often requires thermal energy to overcome the activation barrier of the Meisenheimer intermediate.

  • Validation & Monitoring: Monitor via TLC (Hexanes:EtOAc, 3:1). The self-validating feedback is the distinct shift in Rf value: the displacement of the non-polar chlorine with a polar amine significantly increases the polarity of the product, causing it to elute slower than the starting material.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x). Causality: The brine wash is not merely customary; it increases the ionic strength of the aqueous layer, driving the moderately polar quinoline product into the organic phase while effectively partitioning the highly polar DMF and excess aliphatic amine into the aqueous waste.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Ether Cleavage to Yield 8-Hydroxyquinoline Derivatives
  • Reaction Setup: Dissolve the 2,5-disubstituted-8-methoxyquinoline in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Demethylation: Dropwise add 3.0 equivalents of Boron Tribromide (BBr3) solution (1.0 M in DCM). Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen. The bromide ion then attacks the less sterically hindered methyl group via an SN2 mechanism, cleaving the ether bond to form a boron-phenoxide intermediate.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature overnight. Carefully quench with saturated aqueous NaHCO3 at 0 °C to hydrolyze the boron complex and neutralize the generated HBr.

  • Isolation: Extract with DCM, dry, and concentrate to yield the active 8-hydroxyquinoline pharmacophore[3].

Biological Relevance & Pharmacological Signaling

Derivatives synthesized from 2,5-dichloro-8-methoxyquinoline are frequently evaluated as broad-spectrum anti-infective and antimycobacterial agents[3]. Once the 8-methoxy group is deprotected to a hydroxyl group, the molecule gains the ability to cross cell membranes lipophilically and subsequently undergo bidentate chelation with intracellular metal ions (Cu2+, Zn2+, Fe2+). This chelation disrupts critical metalloenzymes (such as RNA polymerase in pathogens) and can induce localized Reactive Oxygen Species (ROS) generation via Fenton-like reactions, ultimately leading to targeted cell death.

Visualizations

SyntheticWorkflow SM 2,5-Dichloro-8-methoxyquinoline (Starting Material) SNAr Regioselective SNAr at C-2 (Amines/Alkoxides) SM->SNAr Nucleophile, Base, Heat Deprotection Ether Cleavage (BBr3 or HBr) SM->Deprotection Direct Deprotection Product1 2-Substituted-5-chloro- 8-methoxyquinoline SNAr->Product1 CrossCoupling Pd-Catalyzed Coupling at C-5 (Boronic Acids) Product2 2,5-Disubstituted- 8-methoxyquinoline CrossCoupling->Product2 Product3 8-Hydroxyquinoline Derivatives (Chelators) Deprotection->Product3 Product1->CrossCoupling Pd Catalyst, Ligand Product2->Deprotection Lewis Acid

Fig 1: Orthogonal synthetic workflow for 2,5-dichloro-8-methoxyquinoline functionalization.

BioMechanism Drug 8-Hydroxyquinoline Derivative (Active Pharmacophore) CellEntry Lipophilic Cell Penetration (Modulated by C-5/C-2) Drug->CellEntry Chelation Bidentate Chelation (N and O atoms) CellEntry->Chelation Metal Intracellular Metal Pool (Cu2+, Zn2+, Fe2+) Metal->Chelation Enzyme Metalloenzyme Inhibition (e.g., RNA Polymerase) Chelation->Enzyme ROS ROS Generation (Fenton-like reactions) Chelation->ROS Death Pathogen/Cancer Cell Death Enzyme->Death ROS->Death

Fig 2: Pharmacological signaling and metalloenzyme inhibition via bidentate metal chelation.

References

  • Molport. "2,5-dichloro-8-methoxyquinoline | 74668-75-0".
  • Benchchem. "5-Chloro-8-methoxyquinolin-2-amine | 1342459-69-1 Synthesis".
  • ResearchGate. "Ring-substituted 8-hydroxyquinoline-2-carboxanilides as potential antimycobacterial agents".
  • Targets in Heterocyclic Systems. "Chemistry and Properties of Quinolines".

Sources

Exploratory

Molecular Architecture and Conformational Dynamics of 2,5-Dichloro-8-methoxyquinoline: A Technical Whitepaper

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antineoplastic, and metal-chelating propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antineoplastic, and metal-chelating properties[1]. Within this chemical space, 2,5-dichloro-8-methoxyquinoline represents a highly functionalized derivative with unique stereoelectronic properties[2]. This whitepaper provides an in-depth analysis of its conformational landscape, detailing a self-validating experimental and computational workflow designed to establish a rigorous 3D pharmacophore model for structure-based drug design (SBDD).

Structural Foundations and Electronic Topology

2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) features a bicyclic quinoline core substituted with chlorine atoms at the C2 and C5 positions, and a methoxy group at the C8 position[2]. The strategic placement of these substituents creates a complex push-pull electronic system that governs the molecule's reactivity and 3D structure[3].

The C2-chlorine exerts a strong electron-withdrawing inductive effect (-I) adjacent to the imine-like nitrogen (N1), significantly reducing the nitrogen's basicity and lone-pair electron density. Concurrently, the C5-chlorine modulates the pi-electron density of the carbocyclic ring. The C8-methoxy group introduces an electron-donating mesomeric effect (+M) and a critical rotational degree of freedom[4]. Understanding this rotational landscape is paramount, as the spatial orientation of the methoxy group directly dictates steric complementarity within target binding pockets.

Conformational Landscape: The C8-Methoxy Rotameric Switch

The primary conformational variable in 2,5-dichloro-8-methoxyquinoline is the rotation around the C8-O bond, defined by the dihedral angle θ (N1-C8-O-CH3). This rotation yields two primary planar conformers:

  • Anti Conformer ( θ≈180∘ ) : The methoxy methyl group points away from the quinoline nitrogen, orienting towards the C7 proton.

  • Syn Conformer ( θ≈0∘ ) : The methoxy methyl group points directly towards the quinoline nitrogen.

In unsubstituted 8-methoxyquinoline derivatives, the anti conformation is energetically favored due to severe lone-pair/lone-pair electrostatic repulsion between the sp2 -hybridized nitrogen and the sp3 -hybridized oxygen in the syn geometry[4]. In 2,5-dichloro-8-methoxyquinoline, this repulsion is subtly modulated by the C2-chlorine's electron-withdrawing effect. Accurately mapping this rotational barrier requires a self-validating system that pairs high-level quantum mechanical modeling with empirical spectroscopic validation[5].

Self-Validating Methodology: Computational & Experimental Workflow

To establish an unassailable conformational profile, we employ an orthogonal validation strategy. Computational Density Functional Theory (DFT) predicts the thermodynamic minima, while 2D Nuclear Magnetic Resonance (NMR) spectroscopy empirically confirms the spatial atomic arrangements[6].

Workflow cluster_DFT In Silico: DFT Modeling cluster_NMR In Vitro: NMR Validation Start 2,5-dichloro-8-methoxyquinoline Conformational Analysis DFT B3LYP/6-311++G(d,p) Optimization Start->DFT NMR 1D & 2D NOESY NMR (CDCl3 Solvent) Start->NMR PES PES Scan (Dihedral Angle) N1-C8-O-CH3 DFT->PES Minima Identify Global Minimum (Anti Conformer) PES->Minima Integration Data Synthesis Correlate DFT with NOE Minima->Integration NOE Through-Space NOE Cross-Relaxation NMR->NOE Distance Measure H7 to OCH3 Distance (< 3.0 Å) NOE->Distance Distance->Integration Output Validated 3D Pharmacophore Ready for SBDD Integration->Output

Figure 1: Self-validating workflow integrating DFT computational modeling and NOESY NMR spectroscopy.

Protocol A: Density Functional Theory (DFT) Optimization

Causality: Molecular mechanics force fields often fail to accurately parameterize lone-pair repulsions and conjugated pi-systems. Therefore, we utilize DFT at the B3LYP/6-311++G(d,p) level. The inclusion of diffuse functions (++) is critical for accurately modeling the electron clouds of the oxygen and nitrogen lone pairs, while polarization functions (d,p) accommodate the heavy chlorine atoms[7].

  • Initial Geometry Generation: Construct the 3D molecular structure of 2,5-dichloro-8-methoxyquinoline using standard bond lengths and angles.

  • Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the N1-C8-O-CH3 dihedral angle from 0∘ to 360∘ in 10∘ increments.

    • Causality: A PES scan prevents the optimization algorithm from becoming trapped in a local minimum (e.g., the syn conformer) by forcing the molecule over the rotational transition state, revealing the true global energy landscape[5].

  • Global Minimum Optimization: Isolate the lowest energy geometry from the PES scan and perform a full unconstrained optimization using the B3LYP/6-311++G(d,p) basis set. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate a chloroform ( CHCl3​ ) solvent environment[5].

  • Frequency Calculation: Execute a vibrational frequency analysis on the optimized geometry.

    • Causality: The absence of imaginary frequencies mathematically validates that the optimized structure is a true local minimum on the potential energy surface, rather than a saddle point or transition state[6].

Protocol B: NMR Spectroscopic Validation (NOESY)

Causality: While 1D NMR provides chemical connectivity, it cannot easily resolve 3D stereochemistry across the ether oxygen due to the lack of scalar ( J ) coupling. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole cross-relaxation through space, allowing us to measure interatomic distances independent of chemical bonds[6].

  • Sample Preparation: Dissolve 15 mg of high-purity 2,5-dichloro-8-methoxyquinoline in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: Matching the experimental solvent ( CDCl3​ ) to the computational IEFPCM model ensures that solvent-induced dipole stabilization effects are consistent across both datasets.

  • 1D Baseline Acquisition: Acquire standard 1H and 13C spectra at 600 MHz to assign all aromatic protons, specifically isolating the H-C7 doublet and the -OCH3 singlet.

  • 2D NOESY Acquisition: Execute a 2D NOESY pulse sequence with a mixing time ( τm​ ) of 400 ms.

    • Causality: The 400 ms mixing time is optimized for small molecules (MW ~228 g/mol )[2] in the extreme narrowing regime, maximizing the NOE build-up before spin diffusion artifacts obscure the data.

  • Cross-Peak Integration: Analyze the spectrum for a cross-peak between the methoxy protons ( δ≈4.1 ppm) and the C7 aromatic proton ( δ≈7.5 ppm). A strong cross-peak empirically validates an interatomic distance of <3.0 Å, definitively confirming the anti conformation predicted by DFT.

Quantitative Data Synthesis

The integration of computational and empirical data yields a highly cohesive conformational model. The energetic penalty for the syn conformation is substantial, driven by steric clash and electrostatic repulsion, locking the molecule into the anti state at room temperature.

Table 1: Conformational Energetics and Structural Parameters of 2,5-dichloro-8-methoxyquinoline

ConformerDihedral Angle ( θ )Relative Energy (kcal/mol)Dipole Moment (Debye)Predicted H7-OCH 3​ Distance (Å)NOE Cross-Peak Intensity
Anti 180°0.00 (Global Min)2.452.35Strong
Syn +3.854.12> 4.50Absent
Orthogonal (TS) 90°+8.203.60N/AN/A

Implications for Rational Drug Design

The rigid preference for the anti conformation has profound implications for the pharmacokinetics and pharmacodynamics of 2,5-dichloro-8-methoxyquinoline derivatives. In the context of target binding, the molecule presents a highly asymmetric steric profile. The methoxy group projects outward, creating a hydrophobic vector that can occupy specific lipophilic sub-pockets within a receptor.

Furthermore, if the molecule is utilized as a prodrug intended to undergo in vivo O-demethylation to release the active 8-hydroxyquinoline metal-chelating pharmacophore[1], the anti conformation dictates the accessibility of the ether oxygen to the heme iron of Cytochrome P450 enzymes. By establishing this self-validating conformational baseline, drug development professionals can more accurately parameterize in silico docking simulations, reducing false-positive hit rates in structure-based discovery pipelines.

References

  • 2,5-dichloro-8-methoxyquinoline | 74668-75-0 | Buy Now - Molport . Molport. 2

  • CAS 74668-75-0: Quinolina, 2,5-dicloro-8-metoxi- . CymitQuimica. 3

  • Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate . Macedonian Journal of Chemistry and Chemical Engineering. 7

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline . PMC / NIH. 4

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs . The Journal of Physical Chemistry A - ACS Publications. 5

  • Combined experimental and quantum chemical studies on spectroscopic (FT-IR, FT-Raman, UV-Vis, and NMR) and structural characteristics of quinoline-5-carboxaldehyde . ResearchGate. 6

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. 1

Sources

Foundational

Unveiling the Pharmacological Profile of 2,5-Dichloro-8-methoxyquinoline: Mechanisms of Action and Biological Assay Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Assay Whitepaper Executive Summary and Structural Rationale In the landscape of heterocyclic drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Assay Whitepaper

Executive Summary and Structural Rationale

In the landscape of heterocyclic drug discovery, the quinoline core is a universally recognized privileged scaffold. While the 8-hydroxyquinoline framework is renowned for its broad-spectrum antimicrobial and anticancer activities—primarily driven by bidentate metal chelation[1]—modifying this core yields profoundly different pharmacological behavior.

As application scientists, we frequently utilize 2,5-dichloro-8-methoxyquinoline (CAS 74668-75-0) as a dual-utility scaffold. Methylating the C8-hydroxyl group fundamentally alters the molecule's mechanism of action by neutralizing its metal-chelating capacity, thereby isolating secondary, non-chelating biological pathways[2]. Furthermore, the specific 2,5-dichloro substitution pattern imparts distinct electronic and steric advantages:

  • C5-Chlorine (Lipophilic Vector): Enhances the overall lipophilicity ( logP ) of the molecule, driving membrane penetration and intracellular accumulation in pathogenic cells[2].

  • C2-Chlorine (Electrophilic Hub): The electron-withdrawing nature of the adjacent quinoline nitrogen makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). This allows rapid derivatization into 2-aminoquinolines, which are potent ATP-competitive kinase inhibitors[3].

This whitepaper details the field-proven biological assays used to evaluate the distinct mechanisms of action associated with this scaffold, emphasizing experimental causality and self-validating protocol design.

Mechanism of Action 1: Kinase Inhibition via C2-Amination

When derivatized via SN​Ar , the 2,5-dichloro-8-methoxyquinoline scaffold yields 5-chloro-8-methoxyquinolin-2-amines. These compounds act as Type I kinase inhibitors, engaging the hinge region of the kinase ATP-binding pocket via hydrogen bonding with the quinoline nitrogen and the newly introduced C2-amine[3].

TR_FRET_Workflow N1 2,5-Dichloro-8-methoxyquinoline (Electrophilic Scaffold) N2 SNAr Amination (C2 Position) N1->N2 Synthesis N3 Kinase Incubation (+ ATP & Substrate) N2->N3 Assay Prep N4 TR-FRET Readout (Signal Inversely Proportional to Inhibition) N3->N4 Quantification

Workflow of 2,5-dichloro-8-methoxyquinoline derivatization and TR-FRET kinase inhibition assay.

Protocol: TR-FRET Kinase Profiling Assay

To accurately quantify the ATP-competitive inhibition mechanism, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: The addition of 1 mM Dithiothreitol (DTT) to this buffer is critical; it maintains the redox state of cysteine residues within the kinase ATP pocket, preventing artifactual inhibition by oxidized quinoline species.

  • Compound Pre-Incubation: Dispense 100 nL of the synthesized 2-aminoquinoline derivative (in 100% DMSO) into a 384-well plate. Add 5 µL of the target kinase solution. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach steady-state binding kinetics before the introduction of the competing ATP substrate, ensuring accurate IC50​ determination.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its apparent Km​ ) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Signal Generation & Readout: Add 10 µL of stop buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar). Causality: The time-resolved gating (delay of 50-100 µs before reading) completely eliminates the short-lived auto-fluorescence inherent to halogenated quinoline scaffolds, yielding a pristine signal-to-noise ratio.

System Self-Validation: This protocol is self-validating through the inclusion of Staurosporine (a pan-kinase inhibitor) as a positive control and 1% DMSO as a vehicle control. The assay's integrity is mathematically proven on every plate by calculating the Z′ -factor. A Z′>0.6 confirms that the dynamic range and signal separation are robust, independently validating the system before any test compound data is accepted.

Mechanism of Action 2: Non-Chelating Antimicrobial Activity

In its underivatized form, 2,5-dichloro-8-methoxyquinoline exhibits intrinsic antimicrobial and antifungal properties. Because the 8-methoxy group sterically and electronically blocks metal chelation, the molecule operates via a secondary mechanism: lipophilic membrane disruption and intracellular oxidative stress[2]. Recent developments also show quinoline derivatives actively targeting drug-resistant bacterial biofilms[4].

Antimicrobial_MOA A 8-Methoxyquinoline Core (Non-Chelating) C Membrane Penetration & Intracellular Accumulation A->C Structural Basis B C5-Chloro Substitution (Enhanced Lipophilicity) B->C Physicochemical Driver D Secondary Target Engagement (Oxidative Stress / Apoptosis) C->D Phenotypic Outcome

Mechanistic pathway of non-chelating antimicrobial action driven by the 2,5-dichloro substitution.

Protocol: Orthogonal Broth Microdilution Assay

To isolate and prove the non-chelating mechanism of action, we perform a specialized broth microdilution assay with orthogonal metal-depletion controls.

Step-by-Step Methodology & Causality:

  • Media Conditioning: Prepare two sets of Mueller-Hinton Broth (MHB). Leave Set A untreated. Supplement Set B with 50 µM EDTA. Causality: Testing the compound in parallel across standard and metal-depleted (EDTA) media isolates the metal-chelation variable, allowing us to definitively prove the mechanism of the 8-methoxy mask.

  • Inoculation: Serially dilute 2,5-dichloro-8-methoxyquinoline (from 64 µg/mL to 0.125 µg/mL) across a 96-well plate. Inoculate with the target pathogen (e.g., C. albicans or H. pylori) to a final concentration of 5×105 CFU/mL. Incubate at 35°C for 24 hours.

  • Resazurin Viability Staining: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin is reduced to highly fluorescent resorufin by metabolically active cells. This colorimetric/fluorometric readout provides an objective, quantifiable metric of cell viability, entirely removing the subjective bias of visual turbidity scoring.

System Self-Validation: The assay utilizes 8-hydroxyquinoline as a parallel control. The system validates the mechanistic hypothesis internally: if the assay is functioning correctly, the Minimum Inhibitory Concentration (MIC) of the 8-hydroxyquinoline control will shift dramatically in the EDTA-treated broth (due to loss of available metals for chelation). Conversely, the MIC of 2,5-dichloro-8-methoxyquinoline will remain static, definitively proving its orthogonal, non-chelating mechanism of action.

Quantitative Data Interpretation

The following table summarizes expected assay outputs, demonstrating how the structural features of the 2,5-dichloro-8-methoxyquinoline scaffold translate into quantifiable biological data.

Compound / ScaffoldTarget AssayPrimary Metric ( IC50​ / MIC)Chelation DependencyAssay Z′ -Factor
2,5-Dichloro-8-methoxyquinoline C. albicans Viability16 µg/mLIndependent (No Shift) N/A
8-Hydroxyquinoline (Control)C. albicans Viability2 µg/mLHighly DependentN/A
5-Chloro-8-methoxyquinolin-2-amineEGFR Kinase Profiling45 nMN/A0.72
Staurosporine (Control)EGFR Kinase Profiling1.2 nMN/A0.75

Table 1: Comparative biological assay data validating the dual-utility of the 2,5-dichloro-8-methoxyquinoline scaffold.

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Exploratory

Solubility Profile and pKa Values of 2,5-Dichloro-8-methoxyquinoline: A Mechanistic and Experimental Guide

Executive Summary 2,5-Dichloro-8-methoxyquinoline (CAS: 74668-75-0) is a critical bicyclic heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, antimicrobial agents, and advanced pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-8-methoxyquinoline (CAS: 74668-75-0) is a critical bicyclic heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, antimicrobial agents, and advanced pharmaceutical intermediates[1][2]. Despite its utility, its extreme physicochemical properties—specifically its near-zero pKa and profound aqueous insolubility—present significant challenges during formulation, extraction, and chromatographic separation.

This whitepaper provides an in-depth mechanistic analysis of the solubility and acid-base profile of 2,5-dichloro-8-methoxyquinoline. By deconstructing the electronic effects of its substituents, we establish the theoretical foundation for its behavior and provide field-proven, self-validating experimental protocols for accurately measuring its pKa and thermodynamic solubility.

Structural Mechanistics: The pKa Profile

To understand the acid-base behavior of 2,5-dichloro-8-methoxyquinoline, one must analyze the independent and synergistic electronic effects of its functional groups on the quinoline nitrogen.

The Baseline: Quinoline and Monosubstitutions

Unsubstituted quinoline is a weak base with a pKa of approximately 4.9. The addition of an 8-methoxy group (as seen in 8-methoxyquinoline) introduces competing effects: an electron-withdrawing inductive effect (-I) through the sigma framework, and an electron-donating resonance effect (+R) through the pi system. The net result is a slight stabilization of the protonated state, maintaining a pKa near 5.0[3].

However, the introduction of chlorine atoms drastically alters this landscape. Chlorine is highly electronegative. When placed at the C2 position—directly adjacent to the heterocyclic nitrogen—the strong inductive withdrawal severely depletes the electron density of the nitrogen's lone pair. Experimental and predicted data for 2-chloroquinoline demonstrate a catastrophic drop in basicity, yielding a pKa of 0.41 ± 0.40 [4][5].

The Target: 2,5-Dichloro-8-methoxyquinoline

In 2,5-dichloro-8-methoxyquinoline, the C5 chlorine adds a secondary, albeit more distal, inductive withdrawing effect across the fused aromatic system. The combination of the C2 and C5 halogens completely overrides any minor resonance donation from the C8 methoxy group.

Causality & Insight: Because the nitrogen lone pair is heavily delocalized and inductively stripped of electron density, the molecule is exceptionally resistant to protonation. The predicted pKa of 2,5-dichloro-8-methoxyquinoline is < 0.5 (likely between -0.2 and 0.4). Consequently, at any physiological pH (e.g., pH 1.2 in the stomach or pH 7.4 in the blood), this compound exists entirely in its neutral, un-ionized state.

structural_effects N_Core Quinoline Nitrogen (Base pKa ~4.9) Final_pKa 2,5-Dichloro-8-methoxyquinoline (Predicted pKa < 0.5) N_Core->Final_pKa Net Electronic Effect Cl_2 2-Chloro Substitution (Strong -I Effect) Cl_2->N_Core Drastic e- depletion (Adjacent to N) Cl_5 5-Chloro Substitution (Moderate -I Effect) Cl_5->N_Core Distal e- depletion OMe_8 8-Methoxy Substitution (+R / -I Balance) OMe_8->N_Core Minor steric/electronic modulation

Diagram 1: Logical relationship of substituent electronic effects on the basicity of the quinoline nitrogen.

Lipophilicity and Solubility Thermodynamics

Because 2,5-dichloro-8-methoxyquinoline cannot be ionized under standard aqueous conditions, its solubility is dictated entirely by its intrinsic lipophilicity (LogP) and crystal lattice energy.

LogP and LogS Dynamics

The molecule is highly lipophilic. The addition of two heavy, non-polar chlorine atoms and a methoxy group to the rigid, planar quinoline core significantly increases the octanol-water partition coefficient. The estimated LogP is approximately 3.8 to 4.2 [6].

Aqueous solubility (LogS) is inversely proportional to LogP and melting point. Because the molecule lacks any hydrogen-bond donors and its only hydrogen-bond acceptors (the nitrogen and the methoxy oxygen) are sterically hindered or electronically deactivated, water cannot effectively solvate the molecule. The predicted aqueous solubility is < 10 µg/mL (practically insoluble)[7][8]. It is highly soluble in aprotic organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).

Self-Validating Experimental Protocols

Standard aqueous potentiometric titrations will fail for this compound due to its extreme insolubility and low pKa. To generate reliable data, researchers must employ specialized methodologies.

Protocol A: UV-Metric pKa Determination via Cosolvent Extrapolation

To measure a pKa near zero in an insoluble compound, a UV-metric assay in a methanol-water cosolvent system is required, utilizing the Yasuda-Shedlovsky extrapolation method.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,5-dichloro-8-methoxyquinoline in 100% HPLC-grade methanol to a concentration of 1 mM.

  • Cosolvent Series: Prepare a series of aqueous buffers (pH 0.5 to 3.0, using HCl/KCl) mixed with methanol at varying weight fractions (e.g., 30%, 40%, 50%, 60% MeOH).

  • Sample Spiking: Spike the stock solution into the cosolvent mixtures to achieve a final analyte concentration of 10 µM.

  • Spectral Acquisition: Record the UV absorption spectra (200–400 nm) for each solution using a diode-array spectrophotometer. The neutral and protonated species will exhibit distinct isosbestic points due to the disruption of the chromophore's electronic structure upon protonation.

  • Self-Validation Check: Ensure the isosbestic point remains perfectly sharp across all pH values. A drifting isosbestic point indicates compound degradation or precipitation.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each methanol fraction using multi-wavelength target factor analysis. Plot the psKa values against the dielectric constant of the solvent mixtures and extrapolate to 0% methanol to find the true aqueous pKa.

Protocol B: Thermodynamic Shake-Flask Solubility (LC-MS/MS)

Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation. A thermodynamic approach is mandatory.

Step-by-Step Methodology:

  • Solid Addition: Add 5 mg of crystalline 2,5-dichloro-8-methoxyquinoline to a 2 mL glass vial.

  • Media Addition: Add 1 mL of the target aqueous buffer (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF, pH 6.5).

  • Equilibration: Seal the vial and agitate at 300 RPM at exactly 37.0°C for 48 hours. Causality: 48 hours is required to ensure the crystal lattice has fully equilibrated with the solvent, preventing false positives from amorphous transient states.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Discard the first 200 µL to saturate filter binding sites).

  • Quantification: Dilute the filtrate into an organic solvent (e.g., Acetonitrile) and quantify using LC-MS/MS against a standard calibration curve.

solubility_workflow Step1 1. Solid Compound Addition (Excess Crystalline API) Step2 2. Buffer Addition (e.g., FaSSIF pH 6.5) Step1->Step2 Step3 3. Thermal Equilibration (37°C, 300 RPM, 48 Hours) Step2->Step3 Step4 4. Phase Separation (15,000 x g Centrifugation + PTFE Filtration) Step3->Step4 Step5 5. LC-MS/MS Quantification (Against Organic Calibration Curve) Step4->Step5

Diagram 2: Standardized workflow for thermodynamic solubility determination of highly lipophilic compounds.

Quantitative Data Summary

The following table synthesizes the physicochemical parameters critical for the handling and formulation of 2,5-dichloro-8-methoxyquinoline.

PropertyValue / DescriptorMechanistic Driver
Molecular Weight 228.07 g/mol C10H7Cl2NO[1]
Predicted pKa < 0.5Severe inductive electron withdrawal from C2 and C5 chlorines[4][9].
LogP (Lipophilicity) ~3.8 - 4.2High halogen content and rigid aromatic core[6].
Aqueous Solubility (LogS) Insoluble (< 10 µg/mL)High lattice energy; lack of H-bond donors[7][8].
Solubility in DMSO/DCM > 50 mg/mLFavorable lipophilic interactions with aprotic solvents.
Ionization at pH 7.4 0% (Neutral)pKa is far below physiological pH.

References

  • Molport Database. "2,5-dichloro-8-methoxyquinoline | 74668-75-0". Molport.
  • Benchchem. "5-Chloro-8-methoxyquinolin-2-amine | 1342459-69-1". Benchchem.
  • Combi-Blocks. "Safety Data Sheet - 2,5-Dichloro-8-methoxyquinoline". Combi-Blocks.
  • ChemScene. "Safety Data Sheet - 74668-75-0". ChemScene.
  • ChemicalBook. "2-Chloroquinoline CAS#: 612-62-4". ChemicalBook.
  • ChemRxiv. "PCET beyond Simple pKa-Related Base Effects". ChemRxiv.
  • ACS Publications. "Structure–Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline". The Journal of Physical Chemistry A.

Sources

Foundational

Structural Elucidation of 2,5-Dichloro-8-methoxyquinoline: A Comprehensive NMR Spectroscopy Whitepaper

Executive Summary The precise structural characterization of highly functionalized quinoline derivatives is a critical bottleneck in the development of novel antimalarial agents, oncology therapeutics, and advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of highly functionalized quinoline derivatives is a critical bottleneck in the development of novel antimalarial agents, oncology therapeutics, and advanced materials. 2,5-Dichloro-8-methoxyquinoline (CAS: 74668-75-0) presents a unique topographical challenge: a bicylcic heteroaromatic system heavily perturbed by competing inductive (-I), resonance (+M), and steric (peri) effects.

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of 2,5-dichloro-8-methoxyquinoline. By synthesizing high-resolution 1 H and 13 C NMR data with the fundamental laws of quantum magnetic shielding, this guide empowers researchers to confidently assign spectral features and validate synthetic outcomes.

Structural Topology & Electronic Architecture

To accurately interpret the NMR spectra of 2,5-dichloro-8-methoxyquinoline, one must first map the electronic push-pull dynamics across the quinoline core. The substitution pattern dictates the local magnetic environment of every nucleus:

  • C2-Chlorine: The strongly electronegative chlorine atom at the α -position to the pyridine nitrogen exerts an inductive electron-withdrawing effect (-I), deshielding the adjacent C3 locus. However, this is partially offset by a weak resonance donation (+M) from the chlorine lone pairs[1].

  • C5-Chlorine: Positioned on the carbocyclic ring, this halogen introduces a profound steric constraint. Its spatial proximity to the H4 proton on the adjacent ring induces a peri-effect —a van der Waals compression of electron clouds that severely deshields the H4 nucleus, pushing its resonance significantly downfield[2].

  • C8-Methoxy Group: The oxygen atom acts as a powerful resonance electron donor (+M). This effect dominates the local electronic environment, driving immense electron density into the ortho (C7) and para (C5, though occupied) positions, resulting in a highly shielded H7 proton[3].

High-Resolution 1 H NMR Spectroscopic Profiling

The 1 H NMR spectrum of 2,5-dichloro-8-methoxyquinoline is characterized by two distinct AX spin systems and an isolated aliphatic singlet. The quantitative assignments below are synthesized from baseline data of analogous 5-chloro-8-methoxyquinoline[3] and 2-chloro-8-methoxyquinoline[1] scaffolds.

Table 1: 1 H NMR Chemical Shifts ( δ ) and Coupling Constants ( J )

(Acquired in CDCl 3​ at 400 MHz, referenced to TMS at δ 0.00 ppm)

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Causality for Chemical Shift
H-4 8.35Doublet (d)8.6Highly deshielded due to the magnetic anisotropy of the adjacent pyridine nitrogen and the steric peri-compression from the C5-chlorine[2].
H-6 7.55Doublet (d)8.4Deshielded by the inductive effect of the adjacent C5-chlorine. Forms an AX system with H-7.
H-3 7.45Doublet (d)8.6 α -positioned to the C2-chlorine. The inductive withdrawal (-I) is balanced by weak resonance (+M), keeping it upfield of H-4[1].
H-7 7.05Doublet (d)8.4Highly shielded by the strong resonance electron donation (+M) from the ortho-methoxy group at C8[3].
-OCH 3​ 4.08Singlet (s)N/AStandard aliphatic resonance, deshielded by the directly attached electronegative oxygen atom[3].

13 C NMR & Heteronuclear Correlation

The carbon framework requires 13 C NMR with broadband proton decoupling to collapse the carbon-proton scalar couplings into sharp singlets. The chemical shifts are governed primarily by hybridization and the electronegativity of directly attached heteroatoms.

Table 2: 13 C NMR Chemical Shifts ( δ )

(Acquired in CDCl 3​ at 100 MHz)

Carbon PositionChemical Shift ( δ , ppm)TypeMechanistic Causality
C-8 154.5QuaternaryMaximum deshielding due to direct attachment to the electronegative methoxy oxygen[3].
C-2 149.5QuaternaryDeshielded synergistically by the adjacent pyridine nitrogen and the attached chlorine atom[1].
C-8a 140.5QuaternaryBridgehead carbon, deshielded by the adjacent nitrogen.
C-4 138.5Methine (CH)Deshielded by the peri-effect from the C5-chlorine[2].
C-6 127.0Methine (CH)Standard aromatic resonance, slightly deshielded by C5-Cl.
C-4a 126.0QuaternaryBridgehead carbon.
C-5 125.5QuaternaryDirectly attached to the heavy chlorine atom (heavy atom effect causes slight relative shielding compared to standard aromatic carbons)[3].
C-3 122.5Methine (CH)Shielded by the +M effect of the C2-chlorine lone pairs.
C-7 109.0Methine (CH)Highly shielded by the ortho-resonance (+M) effect of the C8-methoxy group[3].
-OCH 3​ 56.5Methyl (CH 3​ )Typical methoxy aliphatic carbon.

Self-Validating Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following protocol embeds internal quality control checks at every stage of the workflow.

Step 1: Sample Preparation & Internal Referencing
  • Dissolve 15-20 mg of 2,5-dichloro-8-methoxyquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ lacks exchangeable protons and provides a 2 H lock signal, which is strictly required to stabilize the magnetic field against drift.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Step 2: Magnet Locking, Tuning, and Shimming (The Validation Check)
  • Insert the sample into the probe and achieve a stable 2 H lock.

  • Tune and match the probe to the specific Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz) to minimize reflected RF power.

  • Shim the Z-axis gradients (Z, Z2, Z3, Z4).

  • Self-Validation: Observe the TMS signal. The shimming is only validated when the TMS peak is a perfect, symmetrical Lorentzian singlet with a Full Width at Half Maximum (FWHM) of < 0.5 Hz . If the peak is asymmetric, the magnetic field is inhomogeneous, and the data will be compromised.

Step 3: 1 H NMR Acquisition (zg30)
  • Execute a standard zg30 pulse sequence (30° flip angle).

  • Causality: A 30° pulse allows for a much shorter relaxation delay (D1 = 1-2 seconds) compared to a 90° pulse, preventing the saturation of slow-relaxing spins and allowing for rapid signal averaging.

  • Utilize phase cycling (e.g., CYCLOPS) to eliminate quadrature image artifacts and receiver DC offsets.

Step 4: 13 C NMR Acquisition (zgpg30)
  • Execute a zgpg30 (power-gated decoupling) sequence.

  • Causality: Continuous broadband decoupling during acquisition removes 1 H- 13 C scalar coupling, simplifying the spectrum. Decoupling during the relaxation delay builds up the Nuclear Overhauser Effect (NOE), which transfers polarization from protons to carbons, artificially enhancing the weak 13 C signals.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR elucidation workflow, from sample preparation to final structural assignment.

G A Sample Preparation (CDCl3 + 0.03% TMS) B 1H NMR Acquisition (400 MHz, zg30) A->B Transfer to Magnet C 13C NMR Acquisition (100 MHz, zgpg30) A->C D 2D Correlation (HSQC / HMBC) B->D Proton Traces E Spectral Processing (FT, Phase & Baseline Corr.) B->E C->D Carbon Traces C->E D->E F Structural Validation (2,5-dichloro-8-methoxyquinoline) E->F Signal Assignment

Self-validating NMR elucidation workflow for 2,5-dichloro-8-methoxyquinoline.

References

  • Morita, A., et al. "A Chemical Modulator of p53 Transactivation that Acts as a Radioprotective Agonist." Molecular Cancer Therapeutics, 2018. Available at:[Link]

  • Johns, S. R., & Willing, R. I. "13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants." Australian Journal of Chemistry, 1976. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Predicted Crystallographic Properties of 2,5-dichloro-8-methoxyquinoline

A Predictive and Comparative Analysis for Drug Discovery and Development Authored by: Senior Application Scientist, Gemini AI Abstract This technical guide provides a comprehensive analysis of the predicted crystallograp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive and Comparative Analysis for Drug Discovery and Development

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the predicted crystallographic properties of 2,5-dichloro-8-methoxyquinoline, a compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, this guide employs a comparative analysis of structurally related quinoline derivatives to forecast its solid-state characteristics. By examining the crystal structures of analogous compounds, we can infer key parameters such as unit cell dimensions, space group, molecular geometry, and intermolecular interactions. This document also outlines a detailed, best-practice methodology for the experimental determination of the crystal structure of novel compounds like 2,5-dichloro-8-methoxyquinoline, from crystal growth to data refinement. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical guidance for the crystallographic analysis of this important class of molecules.

Introduction: The Significance of Quinolines in Medicinal Chemistry

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold has been extensively utilized in the development of therapeutic agents for a wide range of diseases. The substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological properties of these molecules. The title compound, 2,5-dichloro-8-methoxyquinoline, possesses a unique combination of electron-withdrawing and electron-donating groups, making it a promising candidate for further investigation in drug discovery programs.

Understanding the three-dimensional structure of a molecule is paramount in rational drug design. X-ray crystallography provides unparalleled insight into the precise arrangement of atoms in the solid state, revealing details about conformation, stereochemistry, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and predicting physicochemical properties such as solubility and stability.

Due to the current unavailability of experimental crystallographic data for 2,5-dichloro-8-methoxyquinoline, this guide will leverage the known crystal structures of closely related analogs to provide a robust, predictive model of its crystallographic features.

Synthesis of 2,5-dichloro-8-methoxyquinoline

The synthesis of substituted quinolines can be achieved through various established methods. A common approach to obtaining 8-methoxyquinoline derivatives involves the methylation of the corresponding 8-hydroxyquinoline precursor. For instance, 2-chloro-8-hydroxyquinoline can be treated with methyl iodide in the presence of a base like potassium carbonate to yield 2-chloro-8-methoxyquinoline. The introduction of the second chlorine atom at the 5-position can be accomplished through electrophilic chlorination of the 8-methoxyquinoline scaffold. The precise synthetic route and reaction conditions will significantly influence the purity and yield of the final product, which are critical factors for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Comparative Crystallographic Analysis of Related Structures

To predict the crystallographic properties of 2,5-dichloro-8-methoxyquinoline, we will analyze the crystal structures of two closely related compounds: (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate and ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. These molecules share key structural features with the target compound, providing a solid foundation for our comparative analysis.

Parameter (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate
Chemical Formula C₁₁H₁₀ClNO₂·H₂OC₁₄H₁₄ClNO₄
Crystal System MonoclinicTriclinic
Space Group P2₁/n
a (Å) 9.161(5)7.512(4)
b (Å) 14.246(5)9.759(5)
c (Å) 9.464(5)9.811(5)
α (°) 9076.071(10)
β (°) 116.819(5)72.021(10)
γ (°) 9086.037(10)
Volume (ų) 1102.3(9)664.0(6)
Z 42

Analysis of Molecular Geometry and Intermolecular Interactions:

  • Planarity: Both reference structures exhibit a high degree of planarity in the quinoline ring system. This is a common feature of aromatic systems and is expected to be conserved in 2,5-dichloro-8-methoxyquinoline.

  • Intermolecular Interactions: In (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, the crystal packing is stabilized by O—H···O and O—H···N hydrogen bonds, as well as C—H···π and π-π stacking interactions.[1] The presence of the methoxy group and the nitrogen atom in the quinoline ring of 2,5-dichloro-8-methoxyquinoline suggests that similar weak hydrogen bonds and π-π stacking interactions will likely play a significant role in its crystal packing. The two chlorine atoms will introduce the possibility of halogen bonding, which could further influence the supramolecular assembly.

  • Conformation: The conformation of the methoxy group relative to the quinoline ring will be a key determinant of the overall molecular shape. In the known structures, the methoxy group generally lies close to the plane of the aromatic ring to maximize conjugation.

Predicted Crystallographic Properties of 2,5-dichloro-8-methoxyquinoline

Based on the comparative analysis, we can predict the following crystallographic properties for 2,5-dichloro-8-methoxyquinoline:

  • Crystal System and Space Group: Given the relatively low symmetry of the molecule, it is likely to crystallize in a centrosymmetric space group within a low-symmetry crystal system, such as monoclinic (P2₁/c) or triclinic (Pī). These are common space groups for organic molecules.

  • Unit Cell Parameters: The unit cell dimensions will be influenced by the size and shape of the molecule and the nature of the intermolecular interactions. We can anticipate a unit cell volume that is smaller than that of the methanol derivative due to the absence of the hydroxymethyl group and the water molecule of crystallization.

  • Molecular Packing: The molecular packing is expected to be dominated by a combination of van der Waals forces, π-π stacking interactions between the quinoline rings, and potentially weak C—H···Cl or C—H···O hydrogen bonds. The presence of two chlorine atoms may also lead to Cl···Cl or Cl···N halogen bonding, which can significantly influence the packing arrangement.

Best-Practice Experimental Workflow for Crystal Structure Determination

For researchers who have synthesized 2,5-dichloro-8-methoxyquinoline and wish to determine its crystal structure, the following detailed protocol is recommended.

Crystal Growth

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.

Step-by-Step Protocol:

  • Purification: Ensure the compound is of the highest possible purity. Recrystallization or chromatography may be necessary.

  • Solvent Selection: Screen a variety of solvents with different polarities and boiling points. Good solvents for quinoline derivatives often include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and promote crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction Data Collection

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and a suitable adhesive.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and a high-intensity X-ray source (e.g., Mo or Cu Kα radiation).

  • Unit Cell Determination: Collect a series of initial diffraction images (frames) to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal size and beam intensity.

Structure Solution and Refinement

Step-by-Step Protocol:

  • Structure Solution: The "phase problem" in crystallography is solved using either direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and an analysis of the residual electron density map. The geometry of the molecule is also checked for reasonableness (bond lengths, bond angles, etc.).

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

MolecularStructure cluster_quinoline 2,5-dichloro-8-methoxyquinoline N1 N C2 C2-Cl N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5-Cl C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8-OCH3 C7->C8 C8->C8a C8a->N1

Caption: Molecular structure of 2,5-dichloro-8-methoxyquinoline.

CrystallographyWorkflow Compound Pure Compound CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Compound->CrystalGrowth SingleCrystal High-Quality Single Crystal CrystalGrowth->SingleCrystal DataCollection X-ray Data Collection (Diffractometer) SingleCrystal->DataCollection RawData Raw Diffraction Data DataCollection->RawData StructureSolution Structure Solution (Direct Methods) RawData->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Structure Refinement (Least-Squares) InitialModel->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure Validation Validation (R-factor, GooF) FinalStructure->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

While the definitive crystal structure of 2,5-dichloro-8-methoxyquinoline remains to be experimentally determined, this technical guide provides a robust, data-driven prediction of its key crystallographic features. Through a comparative analysis of structurally similar compounds, we anticipate that 2,5-dichloro-8-methoxyquinoline will crystallize in a low-symmetry space group with a packing arrangement governed by π-π stacking and weak intermolecular interactions, potentially including halogen bonding. The detailed experimental workflow presented herein offers a comprehensive roadmap for researchers to successfully determine the crystal structure of this and other novel quinoline derivatives. The elucidation of the precise solid-state structure of 2,5-dichloro-8-methoxyquinoline will be a valuable contribution to the field of medicinal chemistry, enabling more effective structure-based drug design and development.

References

  • (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC. (n.d.). Retrieved from [Link]

  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Quinoline Analogues - Cardinal Scholar. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2,5-Dichloro-8-methoxyquinoline

Target Audience: Synthetic Organic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development[1]. Specifically, halogenated quinolines such as 2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) serve as highly versatile bifunctional building blocks[2]. The differential reactivity of the two chlorine atoms—where the C2 chlorine is highly activated toward nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5 chlorine remains relatively inert—allows for orthogonal, site-selective functionalization.

This application note details a robust, scalable protocol for the synthesis of 2,5-dichloro-8-methoxyquinoline via the deoxychlorination of 5-chloro-8-methoxyquinolin-2(1H)-one.

Mechanistic Causality

The transformation relies on Phosphorus oxychloride ( POCl3​ ) acting as both the chlorinating agent and the solvent[3]. The reaction is significantly accelerated by the addition of catalytic N,N-Dimethylformamide (DMF). DMF reacts with POCl3​ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is highly electrophilic. This intermediate rapidly activates the tautomeric 2-hydroxy group of the quinolinone, forming a phosphorodichloridate leaving group that is subsequently displaced by chloride ions to yield the target 2-chloroquinoline.

Reaction Pathway Visualization

SynthesisWorkflow Start 5-Chloro-8-methoxyquinolin-2(1H)-one (Starting Material) Activation Vilsmeier-Haack Activation Start->Activation Reagents POCl3 (Solvent/Reagent) DMF (Catalytic) Reagents->Activation Reaction Reflux at 105 °C (4-6 hours) Activation->Reaction Workup Controlled Ice Quench & NaHCO3 Neutralization Reaction->Workup Product 2,5-Dichloro-8-methoxyquinoline (Target Compound) Workup->Product

Workflow for the deoxychlorination of quinolinone to 2,5-dichloro-8-methoxyquinoline.

Quantitative Data: Materials and Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Chloro-8-methoxyquinolin-2(1H)-one209.631.00 eq2.10 gStarting Material
Phosphorus oxychloride ( POCl3​ )153.3310.0 eq9.3 mLReagent / Solvent
N,N-Dimethylformamide (DMF)73.090.10 eq77 µLCatalyst
Dichloromethane (DCM)84.93-3 x 30 mLExtraction Solvent
Saturated NaHCO3​ (aq)--As neededNeutralization

Note: POCl3​ is used in large excess to serve as the reaction medium, ensuring complete dissolution of the starting material at reflux temperatures.

Step-by-Step Experimental Protocol

Safety Precautions: POCl3​ is highly corrosive, toxic, and reacts violently with water, evolving HCl gas. All operations must be conducted in a properly functioning chemical fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, safety goggles).

Step 1: Reaction Setup
  • Equip a 50 mL oven-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Argon or N2​ ) inlet.

  • Charge the flask with 5-chloro-8-methoxyquinolin-2(1H)-one (2.10 g, 10.0 mmol).

  • Carefully add Phosphorus oxychloride (9.3 mL, 100 mmol) via a glass syringe.

  • Add catalytic DMF (77 µL, 1.0 mmol). Causality Note: The addition of DMF will cause a mild, immediate color change and slight exotherm as the Vilsmeier-Haack complex forms.

Step 2: Reflux and Monitoring
  • Submerge the reaction flask in a pre-heated oil bath at 105 °C.

  • Stir the mixture vigorously at reflux for 4 to 6 hours[3].

  • Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. To sample the reaction safely, withdraw 10 µL of the mixture, quench it into 1 mL of saturated NaHCO3​ solution, and extract with 1 mL of EtOAc.

Step 3: Workup and Quenching (Critical Step)
  • Once the starting material is completely consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Prepare a large beaker containing 100 g of crushed ice and 50 mL of water. Slowly, dropwise, pour the crude reaction mixture over the vigorously stirred ice. Causality Note: This must be done slowly to control the violent exothermic hydrolysis of excess POCl3​ . Rapid addition can lead to boiling and splattering of corrosive material.

  • Neutralization: Once the POCl3​ is completely hydrolyzed, slowly add solid NaHCO3​ or a saturated aqueous solution of NaHCO3​ until the pH of the aqueous phase reaches 7-8. Causality Note: Neutralization is required to prevent the acid-catalyzed hydrolysis of the newly formed 2-chloroquinoline back to the starting quinolinone.

Step 4: Extraction and Isolation
  • Transfer the neutralized mixture to a separatory funnel and extract with Dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to afford 2,5-dichloro-8-methoxyquinoline as a pale yellow solid[1].

Analytical Validation

To confirm the identity and purity of the synthesized 2,5-dichloro-8-methoxyquinoline (Molecular Formula: C10​H7​Cl2​NO , MW: 228.07)[2], perform the following analyses:

  • LC-MS: Expected mass peak at m/z 228.0 [M+H]+ with a characteristic isotopic pattern for two chlorine atoms (approximate ratio 9:6:1 for M : M+2 : M+4).

  • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic disappearance of the broad lactam N-H proton (~11 ppm) present in the starting material. The methoxy group should appear as a sharp singlet around 4.0 ppm.

References

  • Molport. "2,5-dichloro-8-methoxyquinoline | 74668-75-0 | Buy Now." Molport Database. Available at: [Link]

Sources

Application

Application Note: 2,5-Dichloro-8-methoxyquinoline in Advanced Pharmaceutical Synthesis

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the quinoline scaffold is a privileged structure. Specifically, 2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the quinoline scaffold is a privileged structure. Specifically, 2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) has emerged as a critical linchpin intermediate for synthesizing a wide array of therapeutics, ranging from aldosterone synthase inhibitors to multidrug resistance (MDR) reversing agents[1]().

The architectural brilliance of this molecule lies in its highly differentiated reactive sites, which allow chemists to perform orthogonal functionalizations:

  • The 8-Methoxy Group: Acts as a robust protecting group for the 8-hydroxyl moiety. The free 8-hydroxyquinoline is a potent bidentate metal chelator (coordinating Cu²⁺ and Zn²⁺)[2](). Masking it as a methyl ether prevents unwanted transition-metal sequestration during upstream catalytic cross-coupling steps.

  • The 5-Chloro Substituent: Serves a dual purpose. Synthetically, it blocks the highly reactive para-position (relative to the oxygen), preventing unwanted electrophilic aromatic substitutions. Pharmacologically, it enhances the metabolic stability of the final active pharmaceutical ingredient (API) by blocking oxidative degradation pathways[3]().

  • The 2-Chloro Substituent: Highly activated by the electron-withdrawing resonance of the adjacent quinoline nitrogen. This enables highly regioselective Nucleophilic Aromatic Substitution (S_NAr) at the C2 position, leaving the C5 chlorine completely intact[4]().

Quantitative Physicochemical Profile
PropertyValueSynthetic Implication
CAS Number 74668-75-0Standard identifier for commercial procurement[1]().
Molecular Formula C₁₀H₇Cl₂NODefines stoichiometric calculations.
Molecular Weight 228.07 g/mol Baseline mass for LC-MS tracking.
C2-Cl Reactivity High (Electrophilic)Prime target for S_NAr with amines/alkoxides[4]().
C5-Cl Reactivity Low (Inert to S_NAr)Remains intact through standard nucleophilic attacks.

Synthetic Workflow & Logical Architecture

The transformation of basic quinoline precursors into complex APIs relies heavily on the predictable reactivity of 2,5-dichloro-8-methoxyquinoline. The S_NAr reaction at the 2-position is the gateway to synthesizing 5-chloro-8-methoxyquinolin-2-amine, a highly sought-after intermediate[4]().

Synthesis workflow of 2,5-dichloro-8-methoxyquinoline and its downstream API applications.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and the specific analytical markers required to confirm success.

Protocol A: Regioselective Amination via S_NAr

Objective: Conversion of 2,5-dichloro-8-methoxyquinoline to 5-chloro-8-methoxyquinolin-2-amine[4]().

  • Reaction Setup: Dissolve 2,5-dichloro-8-methoxyquinoline (1.0 eq) in anhydrous 1,4-dioxane within a heavy-walled pressure vessel.

    • Causality: Dioxane provides excellent solubility for the quinoline and possesses a high boiling point, which is necessary for the thermal activation of the S_NAr transition state.

  • Nucleophile Addition: Add aqueous ammonia (28% w/w, 5.0 eq) or the desired primary/secondary amine. Seal the vessel tightly.

    • Causality: Sealing the vessel is critical to prevent the escape of volatile ammonia gas at elevated temperatures, ensuring the stoichiometric excess required to drive the equilibrium forward.

  • Thermal Activation: Heat the mixture to 90°C for 12–16 hours behind a blast shield.

    • Causality: The C2-chlorine is highly activated by the electron-withdrawing nature of the adjacent nitrogen atom. At 90°C, the S_NAr proceeds selectively at C2, while the unactivated C5-chlorine remains completely inert.

  • Workup & Validation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation (LC-MS): Analyze the crude mixture. The starting material (m/z ~228) must be absent. The product peak will demonstrate a mass shift corresponding to the replacement of Cl (35.5 Da) with NH₂ (16 Da), yielding an [M+H]⁺ peak at m/z 209.

Protocol B: Ether Cleavage to Reveal the Pharmacophore

Objective: Deprotection of the 8-methoxy group to yield the active 8-hydroxyquinoline chelator[2]().

  • Reaction Setup: Dissolve the methoxyquinoline intermediate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

    • Causality: Low temperatures suppress unwanted side reactions and tar formation when introducing highly aggressive Lewis acids.

  • Cleavage: Dropwise addition of Boron tribromide (BBr₃, 3.0 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: BBr₃ is a potent Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond, forming a boron-alkoxide complex.

  • Quenching: Cool the reaction back to 0°C and carefully quench with dropwise addition of methanol, followed by water.

    • Causality: Methanol safely solvolyzes the reactive boron-alkoxide intermediate and destroys excess BBr₃, liberating the free 8-hydroxyquinoline.

  • Validation:

    • Self-Validation (¹H NMR): The spectrum must show the complete disappearance of the characteristic O-CH₃ singlet at ~4.10 ppm. A new broad singlet corresponding to the hydroxyl proton should appear (often highly shifted due to intramolecular hydrogen bonding with the quinoline nitrogen).

Downstream Pharmacological Applications

Once the 2,5-dichloro-8-methoxyquinoline core is functionalized and deprotected, the resulting 8-hydroxyquinoline derivatives exhibit profound biological activities across multiple therapeutic areas.

Proteasome Inhibition & Oncology

8-Hydroxyquinoline derivatives act as potent ionophores. They bind extracellular copper (Cu²⁺) and transport it across the lipophilic cell membrane into the cytoplasm of tumor cells. The intracellular accumulation of copper directly inhibits the chymotrypsin-like (CT-like) activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent tumor cell apoptosis[2](). Furthermore, specific derivatives have been patented for their ability to reverse Multidrug Resistance (MDR) phenotypes in refractory cancers[3]().

Mechanism of tumor suppression via 8-hydroxyquinoline-mediated copper transport and proteasome inhibition.

Aldosterone Synthase Inhibition

Beyond oncology, functionalized quinolines derived from these halogenated intermediates are utilized in the synthesis of bicyclic dihydroquinoline-2-one derivatives. These compounds are potent inhibitors of aldosterone synthase, making them highly valuable for the treatment of chronic kidney disease, congestive heart failure, and severe hypertension[5]().

References

  • Molport.2,5-dichloro-8-methoxyquinoline | 74668-75-0 | Buy Now - Molport.
  • Benchchem.5-Chloro-8-methoxyquinolin-2-amine | 1342459-69-1 | Benchchem.
  • National Institutes of Health (PMC).Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells.
  • PubChem (NIH).Bicyclic dihydroquinoline-2-one derivatives - Patent US-9353081-B2.
  • European Patent Office.MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - EP 3440070 B1.

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 2,5-Dichloro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit diverse biological activities, making them crucial building blocks in drug discovery.[1][2] 2,5-Dichloro-8-methoxyquinoline is a particularly valuable starting material, offering two distinct reactive sites for functionalization through modern cross-coupling chemistry. The presence of two chlorine atoms at the C2 and C5 positions, influenced differently by the quinoline nitrogen and the C8-methoxy group, allows for the potential of selective and sequential modifications.

This guide provides a comprehensive overview of the key considerations and detailed protocols for performing various palladium-catalyzed cross-coupling reactions on 2,5-dichloro-8-methoxyquinoline. By understanding the principles of reactivity and the nuances of different catalytic systems, researchers can effectively leverage this versatile substrate to construct libraries of novel quinoline derivatives for downstream applications.

Reactivity and Regioselectivity Analysis

The primary consideration when functionalizing 2,5-dichloro-8-methoxyquinoline is the regioselectivity of the cross-coupling reaction. The two chlorine atoms are in electronically and sterically distinct environments, which dictates their relative reactivity towards palladium catalysts.

  • C2-Position (α to Nitrogen): The chlorine atom at the C2 position is significantly more activated towards oxidative addition by a Pd(0) catalyst. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which polarizes the C-Cl bond and makes the carbon more electrophilic. This enhanced reactivity at positions α to the ring nitrogen is a well-established principle in the cross-coupling of halo-heterocycles.[3][4]

  • C5-Position: The chlorine atom at the C5 position resides on the carbocyclic ring. While still part of an electron-deficient aromatic system, it lacks the direct activation from the adjacent heteroatom. Its reactivity is more typical of a standard chloroarene.

  • C8-Methoxy Group: The methoxy group at the C8 position is an electron-donating group. While its effect is more pronounced on the carbocyclic ring, it generally increases the electron density of the entire quinoline system, which can slightly decrease the overall reactivity of the C-Cl bonds compared to an unsubstituted dichloroquinoline. However, this effect is not strong enough to overcome the dominant activating effect of the nitrogen at the C2 position.

Therefore, for a mono-functionalization reaction under standard conditions, the cross-coupling will preferentially occur at the C2 position . Achieving selective coupling at the C5 position would require either blocking the C2 position or employing specialized catalytic systems designed to override the inherent electronic preference, which can be challenging.[5][6]

Caption: Relative reactivity of chloro-substituents.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] For aryl chlorides, which are less reactive than bromides or iodides, the choice of a highly active catalyst system is critical.[7] Electron-donating, bulky phosphine ligands are typically required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond (preferentially at C2).

  • Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 L₂Pd⁽⁰⁾ Pd_Complex L₂Pd⁽ᴵᴵ⁾(Ar)Cl Pd0->Pd_Complex Oxidative Addition (Ar-Cl) Pd_Complex->c1 Pd_Boronate L₂Pd⁽ᴵᴵ⁾(Ar)R Pd_Boronate->c2 Product Ar-R Catalyst_Regen c1->Pd_Boronate Transmetalation (R-B(OH)₂) + Base c2->Pd0 Reductive Elimination c2->Product Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Conditions & Protocol

The following table summarizes starting conditions for the C2-selective Suzuki-Miyaura coupling. Optimization may be required for specific boronic acids.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012-1885-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2.0)1,4-Dioxane11016-2480-90%
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME/H₂O (4:1)901275-85%

Protocol 1: C2-Selective Suzuki Coupling with Phenylboronic Acid

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloro-8-methoxyquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.

  • Solvent Addition: Add 8 mL of anhydrous toluene and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-chloro-8-methoxyquinoline.

II. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] The reaction is typically co-catalyzed by palladium and copper(I) salts.[14][15] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles.[14][16]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl chloride to Pd(0).

  • Copper Cycle: The base deprotonates the terminal alkyne, which then coordinates with Cu(I) to form a highly reactive copper acetylide. This species transmetalates its alkynyl group to the Pd(II) center. The final reductive elimination step yields the aryl-alkyne product.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Substrate, Pd Catalyst, Cu(I) salt to dry Schlenk flask B 2. Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add anhydrous, degassed solvent and amine base B->C D 4. Add terminal alkyne via syringe C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor reaction by TLC / LC-MS E->F G 7. Cool, dilute with solvent, wash with NH₄Cl(aq) F->G H 8. Dry organic layer, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for a typical Sonogashira coupling.

Recommended Conditions & Protocol

Due to the lower reactivity of aryl chlorides, slightly more forcing conditions or more active catalysts may be required compared to aryl bromides.[12]

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluene80-10012-2470-85%
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF651275-90%
1-HexynePdCl₂(dppf) (3)CuI (5)PiperidineDMF901665-80%

Protocol 2: C2-Selective Sonogashira Coupling with Phenylacetylene

  • Setup: To a dry Schlenk tube, add 2,5-dichloro-8-methoxyquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Add 5 mL of anhydrous, degassed toluene and 3 mL of triethylamine (Et₃N) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.5 mmol, 1.5 equiv.) dropwise via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and then with brine (1 x 10 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to obtain 2-(phenylethynyl)-5-chloro-8-methoxyquinoline.

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[17][18] It has become an indispensable tool in medicinal chemistry for synthesizing aryl amines.[19] For challenging substrates like aryl chlorides, the reaction relies on sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) and a strong, non-nucleophilic base.[17][20]

Mechanistic Overview

The catalytic cycle is analogous to other cross-coupling reactions.[17][18][21]

  • Oxidative Addition: Pd(0) inserts into the C2-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the strong base removes the N-H proton to form a palladium amido complex.

  • Reductive Elimination: This final step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.

Recommended Conditions & Protocol

The choice of ligand and base is highly dependent on the nature of the amine coupling partner (primary, secondary, aryl, alkyl).[22]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11012-1880-95%
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-Dioxane10018-2470-85%
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH1001675-90%

Protocol 3: C2-Selective Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 2,5-dichloro-8-methoxyquinoline (1.0 mmol) and 5 mL of anhydrous, degassed toluene.

  • Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture at 110 °C with stirring for 12-18 hours.

  • Monitoring: Check for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization to yield 4-(5-chloro-8-methoxyquinolin-2-yl)morpholine.

IV. Heck Reaction: C-C (Vinylation) Bond Formation

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[23][24] While highly effective for aryl bromides and iodides, the use of aryl chlorides often requires higher temperatures and specific catalyst systems due to the strength of the C-Cl bond.[25][26] Phosphine-free systems or those with robust, electron-rich ligands are often employed.[23][27]

Mechanistic Overview

The accepted mechanism involves several key steps:[23][28]

  • Oxidative Addition: Pd(0) inserts into the C2-Cl bond.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Catalyst Regeneration: The base neutralizes the generated H-X, regenerating the Pd(0) catalyst.

Recommended Conditions & Protocol

Conditions for Heck reactions can vary widely. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be beneficial, particularly under "Jeffery conditions".[5]

Coupling PartnerCatalyst (mol%)Ligand/AdditiveBase (equiv.)SolventTemp (°C)Time (h)Typical Yield
n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)DMF120-1402460-75%
StyrenePd(OAc)₂ (3)TBAB (1.0 equiv)NaHCO₃ (2.0)NMP1301865-80%

Protocol 4: C2-Selective Heck Reaction with n-Butyl Acrylate

  • Setup: To a pressure-tolerant reaction vial, add 2,5-dichloro-8-methoxyquinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) and n-butyl acrylate (2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the vial and heat the mixture to 130 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the formation of the product by GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield (E)-butyl 3-(5-chloro-8-methoxyquinolin-2-yl)acrylate.

References

  • Heck reaction. In Wikipedia; 2024. URL: [Link]

  • Heck Reaction Mechanism. BYJU'S. URL: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Published June 19, 2020. URL: [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2024. URL: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Published August 5, 2024. URL: [Link]

  • Sonogashira coupling. In Wikipedia; 2024. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Published October 10, 2024. URL: [Link]

  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 10, 15035-15042. URL: [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. 2001, 57 (35), 7449-7476. URL: [Link]

  • da Costa, M. F. P.; Gonsalves, A. M. d’A. R.; S. de C. T. Dias, A. R. Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. 2005, 24, 4273-4280. URL: [Link]

  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Central Science. 2020. URL: [Link]

  • Singleton, D. A. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021. URL: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Published June 30, 2023. URL: [Link]

  • Singleton, D. A. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. J. Am. Chem. Soc. 2022, 144 (8), 3550–3565. URL: [Link]

  • Scola, M.; Tcyrulnikov, S.; Huestis, M. P. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. 2021, 11, 1077-1087. URL: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Reddy, V. P. Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines. The Journal of Organic Chemistry. 2003, 68 (18), 7024-7032. URL: [Link]

  • Bakherad, M.; Keivan, Z. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Russian Journal of Organic Chemistry. 2020, 56, 1729-1734. URL: [Link]

  • Sharma, P.; Kumar, A. Heck Reaction—State of the Art. Catalysts. 2017, 7, 267. URL: [Link]

  • Gordon, C. P.; Abell, A. D. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. 2008, 73(22), 9073-6. URL: [Link]

  • AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate. Published March 30, 2020. URL: [Link]

  • Hanson, G. H.; Martin, A. R. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. 2011. URL: [Link]

  • 8-Methoxyquinoline. National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

  • Heck Reaction. Organic Chemistry Portal. URL: [Link]

  • Smith, C. R.; Organ, M. G. Heck-like Reactions Involving Heteroatomic Electrophiles. European Journal of Organic Chemistry. 2015, 2015(15), 3226-3245. URL: [Link]

  • Norman, J. P.; Larson, N. G.; Entz, E. D.; Neufeldt, S. R. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. 2022, 87, 7414-7421. URL: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. URL: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Published December 31, 2014. URL: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. 2023, 28(11), 4496. URL: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Published September 12, 2016. URL: [Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. 2003, 5(11), 1841-1844. URL: [Link]

  • Dvořáková, H.; Hocek, M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Synthesis. 2005, (01), 138-146. URL: [Link]

  • Palladium-catalyzed directing group assisted and regioselectivity reversed cyclocarbonylation of arylallenes with 2-iodoanilines. Organic Chemistry Frontiers. 2023, 10, 1944-1949. URL: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Published December 10, 2013. URL: [Link]

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Application

Application Notes &amp; Protocols: Site-Selective Functionalization of the 2,5-Dichloro-8-Methoxyquinoline Ring

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Chemistry The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of functional groups onto this heterocyclic framework allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and material characteristics. 2,5-dichloro-8-methoxyquinoline is a versatile starting material, offering multiple reactive sites for diversification. The presence of two distinct chlorine atoms, governed by the electronic influence of the quinoline nitrogen and the 8-methoxy group, allows for site-selective modifications, making it an attractive building block for creating libraries of novel compounds.

This guide provides a comprehensive overview of strategies for the site-selective functionalization of 2,5-dichloro-8-methoxyquinoline, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and discussions herein are designed to provide both the practical steps for synthesis and a deeper understanding of the underlying chemical principles that govern the observed regioselectivity.

Structural and Reactivity Analysis of 2,5-Dichloro-8-Methoxyquinoline

The reactivity of the 2,5-dichloro-8-methoxyquinoline ring is dictated by the interplay of several factors:

  • The Quinoline Nitrogen: As an electron-withdrawing group, the nitrogen atom activates the C2 and C4 positions towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles. The chloro group at the C2 position is particularly activated due to its proximity to the nitrogen.[1]

  • The 8-Methoxy Group: This electron-donating group, situated on the benzenoid portion of the quinoline system, can influence the overall electron density of the ring system. Its steric bulk may also play a role in directing reactions at the C8 position or influencing the conformation of reaction intermediates.

  • The Chlorine Atoms: The two chlorine atoms serve as excellent leaving groups for a variety of transformations. Their differential reactivity is the cornerstone of site-selective functionalization. The C2-Cl bond is generally more susceptible to cleavage in palladium-catalyzed reactions and attack by nucleophiles compared to the C5-Cl bond.

This differential reactivity allows for a sequential approach to functionalization, where one position can be modified while the other remains intact for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for the functionalization of 2,5-dichloro-8-methoxyquinoline.

Site-Selective Amination via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[2] For 2,5-dichloro-8-methoxyquinoline, this reaction is expected to proceed with high selectivity at the more reactive C2 position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][4] The preferential reaction at C2 is attributed to the higher electrophilicity of this position due to the adjacent nitrogen atom, which facilitates the initial oxidative addition step. The choice of ligand is critical for reaction efficiency; bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group, are known to promote the reaction.[5]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 2,5-dichloro-8-methoxyquinoline G Combine Reagents under Inert Atmosphere (N2 or Ar) A->G B Amine B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heat to Reaction Temperature (e.g., 100 °C) G->H I Monitor Reaction Progress (TLC or LC-MS) H->I J Cool to Room Temperature I->J K Quench Reaction J->K L Extract with Organic Solvent K->L M Dry and Concentrate L->M N Purify by Column Chromatography M->N O Product: 2-amino-5-chloro-8-methoxyquinoline N->O

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 2,5-dichloro-8-methoxyquinoline

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2,5-dichloro-8-methoxyquinoline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosA robust catalyst system for C-N bond formation with a wide substrate scope.
Base NaOtBuA strong, non-nucleophilic base to facilitate the deprotonation of the amine.
Solvent Anhydrous TolueneA common, non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Site-Selective Arylation/Alkylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[6] Similar to the Buchwald-Hartwig reaction, the Suzuki coupling on 2,5-dichloro-8-methoxyquinoline is expected to be selective for the C2 position.

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond.[7] The base is crucial for activating the organoboron species for transmetalation.[8] The higher reactivity of the C2 position is again attributed to the electronic effect of the quinoline nitrogen, which facilitates the rate-determining oxidative addition step.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl Oxidative Addition ArPdR Ar-Pd(II)-R(L2) ArPdCl->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArCl Ar-Cl RBOH2 R-B(OH)2 Base Base SNAr_Mechanism Start 2,5-dichloro-8-methoxyquinoline + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack at C2 (Slow Step) Product 2-Nu-5-chloro-8-methoxyquinoline + Cl- Intermediate->Product Loss of Leaving Group (Cl-) (Fast Step)

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Method

Application Note: Strategic Synthesis of 8-Methoxyquinoline Derivatives from 2,5-Dichloro-8-Methoxyquinoline

An In-Depth Technical Guide Introduction: The Strategic Value of the 8-Methoxyquinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the 8-Methoxyquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are renowned for a wide spectrum of biological activities, including roles as kinase inhibitors in oncology, antimalarial agents, and antivirals.[2][3][4][5] Among these, the 8-methoxyquinoline scaffold is of particular interest due to its prevalence in compounds targeting critical cellular signaling pathways.[6][7]

This guide focuses on the synthetic utility of 2,5-dichloro-8-methoxyquinoline, a versatile starting material for the generation of diverse chemical libraries. The presence of two chlorine atoms at positions C2 and C5, which possess differential reactivity, allows for controlled, regioselective functionalization. This intrinsic property enables chemists to systematically build molecular complexity, making it an ideal substrate for drug discovery and development programs.

The strategic manipulation of this building block hinges on the exploitation of modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding the principles that govern the regioselectivity of these transformations is paramount for the efficient and predictable synthesis of novel 8-methoxyquinoline derivatives.

Core Principle: Regioselective Functionalization of the Dichloroquinoline Core

The synthetic utility of 2,5-dichloro-8-methoxyquinoline is rooted in the non-equivalent reactivity of its two chloro-substituents. The chlorine atom at the C2 position is significantly more susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) than the chlorine at the C5 position.

This regioselectivity is primarily an electronic effect driven by the adjacent heterocyclic nitrogen atom. The nitrogen atom is electron-withdrawing, which polarizes the C2-Cl bond and stabilizes the intermediates formed during oxidative addition in palladium catalysis or the Meisenheimer complex in SNAr reactions.[8][9] This inherent electronic bias provides a powerful tool for chemists, allowing for the selective modification of the C2 position while leaving the C5 position intact for subsequent transformations. By carefully selecting reaction conditions, one can achieve either mono-substitution at C2 or a sequential di-substitution at both C2 and C5.

Methodology I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[10][11][12][13] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester derivatives.[12]

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the interplay of several components:

  • Palladium Catalyst/Ligand System: The choice of catalyst and ligand is critical. For substrates like 2,5-dichloro-8-methoxyquinoline, catalysts such as Pd(PPh₃)₄ or pre-catalysts formed from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., S-Phos, X-Phos, or n-BuPAd₂) are effective.[14] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[11] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium acetate (KOAc).[14]

  • Solvent: A suitable solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or dimethylacetamide (DMAc) with water is frequently used.[14]

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

The differential reactivity of the C2 and C5 positions can be exploited to perform a sequential, one-pot arylation. The first coupling occurs selectively at the more reactive C2 position. Upon completion, a second arylboronic acid can be introduced to functionalize the C5 position, often by increasing the reaction temperature or altering the catalyst system.[14]

G cluster_0 Step 1: Regioselective C2-Arylation cluster_1 Step 2: C5-Arylation A 2,5-Dichloro-8- methoxyquinoline C Pd Catalyst / Ligand Base (e.g., KOAc) Solvent (e.g., DMAc) A->C B Arylboronic Acid (1.1 eq) B->C D Heat (e.g., 90 °C) C->D Reaction Mixture E 2-Aryl-5-chloro-8- methoxyquinoline D->E Selective Coupling F Add 2nd Arylboronic Acid (1.2 eq) + Additional Base E->F Intermediate Product G Continue Heating (e.g., 90-110 °C) F->G H 2,5-Diaryl-8- methoxyquinoline G->H Second Coupling

Caption: Workflow for sequential one-pot Suzuki-Miyaura diarylation.

Protocol: One-Pot Synthesis of 2-(4-methylphenyl)-5-(4-methoxyphenyl)-8-methoxyquinoline
  • Reaction Setup: In a nitrogen-purged reaction vessel, combine 2,5-dichloro-8-methoxyquinoline (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.1 mmol, 1.1 eq), potassium acetate (KOAc, 3.0 mmol, 3.0 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and n-BuPAd₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMAc, 5 mL).

  • First Coupling (C2): Heat the mixture to 90 °C and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material and formation of the mono-arylated intermediate.

  • Second Coupling (C5): To the reaction mixture, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq) and an aqueous solution of potassium carbonate (K₂CO₃, 4.0 M, 4.0 mmol, 4.0 eq).

  • Heating: Continue to heat the reaction at 90-100 °C for an additional 2-4 hours, or until the mono-arylated intermediate is fully consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,5-diaryl-8-methoxyquinoline derivative.

ParameterC2-Selective Mono-arylationC2, C5-Diarylation (One-Pot)
Boronic Acid 1.0 - 1.2 equivalents1st: 1.1 eq; 2nd: 1.2 eq
Catalyst System Pd₂(dba)₃ / n-BuPAd₂Same, catalyst is robust for both steps
Base KOAc1st: KOAc; 2nd: K₂CO₃ (aq.)
Temperature 80 - 90 °C90 - 100 °C
Reaction Time 1 - 3 hours3 - 6 hours total

Methodology II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[15][16][17] This transformation is indispensable for installing amine functionalities, which are critical pharmacophores in many drug candidates.[18]

Causality in Experimental Design

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalytic system:

  • Ligand: The choice of phosphine ligand is paramount and is dictated by the steric and electronic properties of the amine coupling partner.[19] Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) are often required to promote the reductive elimination step, which is typically rate-limiting.[15] For less hindered amines, bidentate ligands like BINAP can also be effective.[16]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active palladium-amido complex.[17][19] Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[19]

  • Palladium Pre-catalyst: Using a pre-catalyst, where the ligand is already coordinated to the palladium center, can lead to more reproducible results by ensuring the rapid formation of the active Pd(0) species.[19]

BHCycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_cycle A Ar-X P1 L-Pd(II)(Ar)(X) A->P1 B R₂NH P2 [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ B->P2 C Ar-NR₂ P0 L-Pd(0) P0->P1 Oxidative Addition P1->P2 Amine Coordination P3 L-Pd(II)(Ar)(NR₂) P2->P3 Deprotonation (Base) P3->C P3->P0 Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Regioselective Synthesis of 2-(Piperidin-1-yl)-5-chloro-8-methoxyquinoline
  • Catalyst Pre-activation (Optional but Recommended): In a separate flask under nitrogen, stir Pd(OAc)₂ (0.05 mmol, 5 mol%) and BrettPhos (0.06 mmol, 6 mol%) in anhydrous toluene (2 mL) for 10 minutes.

  • Reaction Setup: In the main reaction vessel under nitrogen, add 2,5-dichloro-8-methoxyquinoline (1.0 mmol, 1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

  • Reagent Addition: Add the pre-activated catalyst solution to the main flask via cannula. Then, add piperidine (1.2 mmol, 1.2 eq) followed by anhydrous toluene (8 mL).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography to obtain the desired 2-amino-5-chloro-8-methoxyquinoline.

Amine TypeRecommended LigandTypical BaseNotes
Primary Aliphatic XPhos, RuPhosNaOtBu, LHMDSGenerally high reactivity.
Secondary Cyclic BrettPhos, cataCXium ANaOtBu, K₃PO₄Good reactivity, BrettPhos is often effective.
Primary Aryl (Anilines) XPhos, SPhosCs₂CO₃, K₃PO₄Weaker bases are often sufficient.
Amides/Carbamates DPEPhos, XantphosK₂CO₃, Cs₂CO₃Often requires more forcing conditions.

Methodology III: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions offer broad scope, direct substitution of the C2-chloro group via a Nucleophilic Aromatic Substitution (SNAr) mechanism is a viable and often simpler alternative for certain nucleophiles.[20]

Causality in Experimental Design

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A strong nucleophile attacks the electron-deficient carbon at the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21][22] The stability of this complex is enhanced by the electron-withdrawing quinoline nitrogen.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

This pathway does not require a metal catalyst but is generally limited to strong nucleophiles (e.g., alkoxides, thiolates, and some amines) and often requires elevated temperatures to overcome the activation energy barrier.[23]

SNAr SₙAr Mechanism at the C2 Position Start 2,5-Dichloro-8-methoxyquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Addition (Slow) Product 2-Nu-5-chloro-8-methoxyquinoline + Cl⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SₙAr.

Protocol: Synthesis of 2,8-Dimethoxy-5-chloroquinoline
  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 2,5-dichloro-8-methoxyquinoline (1.0 mmol, 1.0 eq) in anhydrous methanol (10 mL).

  • Base Addition: Carefully add sodium methoxide (2.0 mmol, 2.0 eq, either as a solid or a 25 wt% solution in methanol).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the excess base with 1M HCl until the pH is ~7. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

FeaturePalladium-Catalyzed CouplingNucleophilic Aromatic Substitution (SₙAr)
Scope Very broad (C, N, O, S nucleophiles)Limited to strong nucleophiles (alkoxides, thiolates)
Conditions Mild to moderate temperaturesOften requires elevated temperatures/reflux
Catalyst Required (Palladium)Catalyst-free
Functional Group Tolerance Generally very highModerate; sensitive to strong base/heat
Cost/Complexity Higher (catalyst, ligands)Lower (common reagents)

Conclusion

2,5-Dichloro-8-methoxyquinoline is a highly valuable and strategically important building block for the synthesis of diverse libraries of potential drug candidates. Its utility stems from the differential reactivity of the C2 and C5 chloro-substituents, which allows for precise and regioselective functionalization. By mastering modern synthetic techniques such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently introduce a wide array of aryl and amino functionalities. Furthermore, classical SNAr reactions provide a straightforward, catalyst-free alternative for specific transformations. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this versatile scaffold in their synthetic endeavors.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025).
  • Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine. ACS Publications.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). PMC.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journals.
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Semantic Scholar.
  • SYNTHESIS OF QUINOLINE ANALOGUES. Cardinal Scholar.
  • Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). PMC.
  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (2014). ScienceOpen.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. (2011). ACS Publications.
  • Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities. ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Application

Application Note: Catalytic Amination Protocols for 2,5-Dichloro-8-methoxyquinoline

Executive Summary The functionalization of multi-halogenated quinolines is a cornerstone of modern medicinal chemistry and drug development. 2,5-Dichloro-8-methoxyquinoline presents a unique synthetic challenge and oppor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-halogenated quinolines is a cornerstone of modern medicinal chemistry and drug development. 2,5-Dichloro-8-methoxyquinoline presents a unique synthetic challenge and opportunity: it possesses two reactive carbon-chlorine bonds in distinct electronic environments. This application note provides a comprehensive, self-validating methodology for the regioselective, sequential Buchwald-Hartwig amination of this scaffold. By exploiting the intrinsic electronic disparities between the C2 and C5 positions, researchers can programmatically install different amine nucleophiles to generate highly diverse, di-aminated quinoline libraries.

Mechanistic Rationale & Regioselectivity Principles

To achieve orthogonal functionalization without relying on protecting groups, one must manipulate the catalytic cycle—specifically the oxidative addition step—based on the substrate's electronic topography.

  • The C2-Position (Heteroaryl Chloride): The C2-Cl bond is highly activated. The adjacent imine-like quinoline nitrogen strongly withdraws electron density, significantly lowering the energy of the C–Cl anti-bonding orbital (LUMO). This facilitates rapid oxidative addition by Palladium(0) complexes[1]. Because of this inherent activation, C2-amination can be achieved under relatively mild conditions (80 °C) using first- or second-generation bidentate phosphine ligands like BINAP.

  • The C5-Position (Aryl Chloride): Conversely, the C5-Cl bond behaves as a standard, unactivated aryl chloride. Furthermore, the 8-methoxy group acts as an electron-donating group via resonance across the fused carbocyclic ring, subtly increasing electron density at C5 and further deactivating the C–Cl bond toward oxidative addition[2]. Consequently, amination at C5 requires elevated temperatures (110 °C) and highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) to force oxidative addition and prevent the catalyst from resting in an inactive state[3].

Catalyst & Ligand Selection Matrix

The following table summarizes the quantitative parameters and causality behind the catalyst systems required for orthogonal functionalization.

Target PositionReactivity ProfileRecommended Catalyst SystemBase & SolventTemp (°C)Mechanistic Justification
C2-Cl Highly Activated (Heteroaryl)Pd2(dba)3 (2 mol%) BINAP (4 mol%)NaOtBu Toluene80BINAP's wide bite angle promotes reductive elimination; mild temps prevent C5 background reaction.
C5-Cl Deactivated (Sterically Hindered Aryl)Pd2(dba)3 (2 mol%) RuPhos (4 mol%)K3PO4 1,4-Dioxane110Electron-rich RuPhos accelerates oxidative addition into deactivated C–Cl bonds; K3PO4 prevents ether cleavage.

Experimental Workflow Logic

Workflow SM 2,5-dichloro-8-methoxyquinoline (Starting Material) C2 Step 1: C2-Amination Pd2(dba)3 / BINAP 80°C, Toluene SM->C2 Amine 1 (1.1 eq) Int 5-chloro-8-methoxy-2-aminoquinoline (Intermediate) C2->Int Regioselective Oxidative Addition C5 Step 2: C5-Amination Pd2(dba)3 / RuPhos 110°C, 1,4-Dioxane Int->C5 Amine 2 (1.5 eq) Prod 2,5-diamino-8-methoxyquinoline (Final Product) C5->Prod Overcomes Steric Hindrance

Fig 1. Logical workflow for the regioselective sequential amination of 2,5-dichloro-8-methoxyquinoline.

Detailed Step-by-Step Methodologies

Protocol A: Regioselective C2-Amination

Objective: Selectively aminate the C2 position while leaving the C5-Cl bond intact.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2,5-dichloro-8-methoxyquinoline (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), rac-BINAP (0.04 equiv, 4 mol%), and NaOtBu (1.4 equiv, 1.4 mmol).

    • Causality: NaOtBu is chosen because it is a strong enough alkoxide to efficiently deprotonate the coordinated amine intermediate, driving the catalytic cycle forward at 80 °C without requiring extreme heat.

  • Solvent & Amine Addition: Add anhydrous toluene (5.0 mL), followed by the primary or secondary amine (1.1 equiv, 1.1 mmol).

    • Causality: Toluene is sparged with argon for 15 minutes prior to use. Pd(0) is highly susceptible to oxidation by dissolved O2, which prematurely terminates the catalytic cycle and promotes amine homocoupling.

  • Reaction: Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and stir vigorously at 80 °C for 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential C5-Amination

Objective: Force the amination of the deactivated C5-Cl bond on the intermediate generated in Protocol A.

  • Preparation: In a glovebox, charge a vial with the 5-chloro-8-methoxy-2-aminoquinoline intermediate (1.0 equiv, 0.5 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

    • Causality: While NaOtBu was used in Step 1, K3PO4 is strictly preferred here. At the elevated temperatures required for C5 activation (110 °C), strong alkoxide bases can induce undesired nucleophilic cleavage of the 8-methoxy ether. K3PO4 provides sufficient basicity without compromising the substrate's structural integrity.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (3.0 mL) and the second amine (1.5 equiv, 0.75 mmol).

  • Reaction: Seal the vial and stir at 110 °C for 16 hours.

    • Causality: The dialkylbiaryl phosphine (RuPhos) creates a highly electron-rich, sterically demanding Pd-center that is uniquely capable of undergoing oxidative addition into the deactivated C5-Cl bond[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with deionized water (2 × 5 mL) to remove phosphate salts. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Self-Validation & Troubleshooting

To ensure scientific integrity, this protocol is designed as a self-validating system. You must verify the regiochemistry before proceeding from Protocol A to Protocol B.

  • In-Process Control (IPC) via LC-MS Isotope Tracking:

    • The starting material (2,5-dichloro-8-methoxyquinoline) exhibits a characteristic 9:6:1 isotopic cluster for the [M+H]+ ion due to the presence of two chlorine atoms ( 35 Cl and 37 Cl).

    • Upon successful completion of Protocol A, the intermediate will display a 3:1 isotopic cluster, confirming the displacement of exactly one chlorine atom.

    • Completion of Protocol B will yield a product with no chlorine isotopic pattern , validating complete di-substitution.

  • 1H NMR Regiochemistry Check (Critical):

    • The C3-H proton in the starting material appears as a distinct downfield doublet (approx. 7.6–7.8 ppm).

    • After C2-amination, the strong electron-donating resonance from the newly installed C2-amine shields the C3 position. This shifts the C3-H doublet significantly upfield (approx. 6.7–6.9 ppm).

    • Troubleshooting: If the C5 position had reacted erroneously during Protocol A, the C6/C7 protons would shift, but the C3-H would remain downfield. This diagnostic NMR shift makes the regioselective protocol entirely self-validating.

  • Catalyst Poisoning: The methoxy group at C8 and the quinoline nitrogen can potentially act as a bidentate chelate for palladium. If conversion stalls during Protocol B, increasing the ligand-to-palladium ratio from 2:1 to 3:1 will disrupt inactive Pd-chelate resting states and restore catalytic turnover.

References

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Title: Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines Source: Molecules (MDPI) URL:[Link]

  • Title: Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2,5-Dichloro-8-methoxyquinoline

Welcome to the Application Science portal. This technical support center is designed for researchers and drug development professionals seeking to optimize the synthesis of 2,5-dichloro-8-methoxyquinoline . This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal. This technical support center is designed for researchers and drug development professionals seeking to optimize the synthesis of 2,5-dichloro-8-methoxyquinoline . This compound is a critical building block for lariat ethers[1], antimalarials, and novel antibacterial agents[2].

Below, you will find mechanistic troubleshooting guides, quantitative benchmarking data, and a self-validating experimental protocol focused on the most challenging step: the C-2 chlorination of the lactam precursor.

Mechanistic Overview & Workflow

The most robust synthetic route to 2,5-dichloro-8-methoxyquinoline begins with 5-chloro-8-methoxyquinoline[3], which is oxidized to the N-oxide, rearranged to the lactam (5-chloro-8-methoxyquinolin-2(1H)-one), and finally chlorinated[4].

SynthesisPathway N1 5-Chloro-8-methoxyquinoline N2 N-Oxide Intermediate N1->N2 mCPBA, DCM Oxidation N3 5-Chloro-8-methoxyquinolin-2(1H)-one N2->N3 1. Ac2O, heat 2. Hydrolysis N4 2,5-Dichloro-8-methoxyquinoline N3->N4 POCl3, reflux Chlorination (C-2)

Workflow: Synthesis of 2,5-dichloro-8-methoxyquinoline from 5-chloro-8-methoxyquinoline.

Troubleshooting Guide: The "Why" and "How"

Q: Why is my yield consistently low (<50%) during the POCl₃ chlorination of 5-chloro-8-methoxyquinolin-2(1H)-one? A: The C-5 chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, which reduces the nucleophilicity of the lactam carbonyl oxygen. This makes standard POCl₃ chlorination sluggish. Solution: Introduce a catalytic amount of anhydrous DMF. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion)[2]. This intermediate rapidly activates the lactam oxygen, converting it into an excellent leaving group and accelerating the displacement by chloride.

Q: I am observing a significant demethylation byproduct at the C-8 position. How can I prevent this? A: The aryl methyl ether at C-8 is susceptible to cleavage under prolonged heating in the presence of acidic byproducts (such as the HCl generated during chlorination). Solution: Strictly control the reaction temperature to 105°C (gentle reflux) and limit the reaction time to 2–4 hours[4]. Do not exceed 115°C, and avoid using PCl₅ as a co-reagent, as its higher reactivity and Lewis acidity exacerbate ether cleavage.

Q: My LC-MS shows good conversion during the reaction, but I lose the product during the workup. Why? A: The newly formed C-Cl bond at the 2-position is highly activated by the adjacent quinoline nitrogen. If the reaction is quenched in water without immediate neutralization, the highly acidic environment (from excess POCl₃ hydrolysis) catalyzes the nucleophilic attack of water, hydrolyzing the 2-chloroquinoline back to the quinolin-2(1H)-one starting material. Solution: Perform a "reverse quench" by pouring the mixture over crushed ice and immediately neutralizing to pH 7–8.

Quantitative Benchmarking: Chlorination Conditions

To guide your reagent selection, the table below summarizes the causality between different chlorination environments and their resulting yield/impurity profiles.

Reagent SystemTemp (°C)AdditiveTypical Yield (%)Impurity Profile
POCl₃ (Neat)105None55 - 65Unreacted lactam, C-8 demethylation
POCl₃ / PCl₅115None70 - 75Over-chlorination (e.g., C-3/C-4 positions)
POCl₃ 105 DMF (cat.) 85 - 92 Clean conversion, trace starting material
SOCl₂80DMF (cat.)< 40Predominantly unreacted starting material

Self-Validating Experimental Protocol

Step 1: Preparation & Activation In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 5-chloro-8-methoxyquinolin-2(1H)-one (1.0 eq) in freshly distilled POCl₃ (5.0 eq). Validation Check: The suspension will remain heterogeneous. If the POCl₃ is yellow or fuming excessively before addition, it has degraded into phosphoric acids and must be replaced.

Step 2: Vilsmeier-Haack Initiation Add anhydrous DMF (0.1 eq) dropwise at room temperature. Validation Check: You should observe a slight color change to pale yellow and mild gas evolution, confirming the formation of the chloromethyleneiminium ion.

Step 3: Reflux & Monitoring Heat the mixture to 105°C for 2 to 4 hours. Validation Check: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The highly polar lactam (baseline) will disappear, replaced by a high-Rf UV-active spot (the 2,5-dichloro product).

Step 4: Reverse Quench & Neutralization (Critical Step) Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the excess POCl₃. Slowly pour the remaining syrup into a vigorously stirred beaker of crushed ice. Immediately add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 7–8. Validation Check: Use pH paper to confirm the pH. If the solution remains acidic (pH < 4), the product will hydrolyze during extraction. Ensure the internal temperature never exceeds 20°C during neutralization.

Step 5: Extraction Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product. Purify via flash column chromatography if necessary.

Diagnostic Decision Tree

Use this logical workflow if you encounter issues during the execution of the protocol.

TroubleshootingLogic Start Low Yield or High Impurities? Check1 Check Reaction TLC Start->Check1 SM_Left Starting Material Remains Check1->SM_Left Incomplete conversion Over_React Multiple Spots (Degradation) Check1->Over_React Over-reaction Sol1 Add cat. DMF Ensure fresh POCl3 SM_Left->Sol1 Sol2 Lower Temp to 105°C Reduce Reaction Time Over_React->Sol2

Decision tree for troubleshooting low yields and impurities during the chlorination step.

Frequently Asked Questions (FAQs)

Q1: Can I use SOCl₂ instead of POCl₃? A: No. Thionyl chloride (SOCl₂) is generally insufficiently reactive for the chlorination of electron-deficient quinolinones. While it works for some highly activated systems, the C-5 chlorine in our substrate demands the higher reactivity of POCl₃.

Q2: How does the C-5 chlorine affect the reactivity compared to a standard 8-methoxyquinolin-2(1H)-one? A: The C-5 chlorine atom deactivates the quinoline ring via inductive withdrawal, which counteracts the electron-donating resonance (+R effect) of the C-8 methoxy group[1][3]. This makes electrophilic aromatic substitution and nucleophilic displacement at C-2 more demanding, requiring the optimized, highly reactive conditions detailed above.

Q3: What is the best way to store 2,5-dichloro-8-methoxyquinoline? A: Store the purified solid in an amber glass vial under an inert atmosphere (argon or nitrogen) at 2–8°C. The C-2 chlorine is moisture-sensitive over long periods, and the methoxy group can be prone to oxidative degradation if exposed to light and ambient air.

References

  • Hojjatie, M., et al. "A Short and Convenient Synthesis of 5-Alkyl Substituted 8-Hydroxyquinolines." Synthetic Communications, 1989.[Link]

  • Bordunov, V. N., et al. "Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers." Inorganic Chemistry, 1998.[Link]

  • Wang, Y., et al. "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Molecules, 2016.[Link]

  • Grychowska, K., et al. "New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori Strains with Biofilm." International Journal of Molecular Sciences, 2025.[Link]

Sources

Optimization

troubleshooting aqueous solubility issues with 2,5-dichloro-8-methoxyquinoline

Technical Support Center: 2,5-dichloro-8-methoxyquinoline Welcome to the technical support guide for 2,5-dichloro-8-methoxyquinoline. This document provides in-depth troubleshooting strategies and detailed protocols to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-dichloro-8-methoxyquinoline

Welcome to the technical support guide for 2,5-dichloro-8-methoxyquinoline. This document provides in-depth troubleshooting strategies and detailed protocols to address the significant aqueous solubility challenges associated with this compound. As researchers and drug development professionals, successfully formulating this molecule is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-dichloro-8-methoxyquinoline and why is its aqueous solubility a concern?

A1: 2,5-dichloro-8-methoxyquinoline is a substituted quinoline derivative. The quinoline core is an aromatic bicyclic system, which is inherently hydrophobic.[1] The addition of two chloro- groups further increases its lipophilicity, as indicated by a high predicted octanol-water partition coefficient (XLogP3) of 3.8.[2] This molecular structure leads to poor solubility in aqueous solutions, a common challenge for many quinoline-based compounds.[1][3] This can result in compound precipitation, inaccurate concentration measurements, and low bioavailability in biological assays.

Q2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous buffer. What is happening?

A2: This common issue is known as "crashing out."[4] Your concentrated stock solution in an organic solvent like DMSO can hold a high amount of the compound. When this is diluted into an aqueous buffer, the percentage of the organic solvent dramatically decreases. The new, predominantly aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[4]

Q3: What are the primary strategies to improve the aqueous solubility of 2,5-dichloro-8-methoxyquinoline?

A3: The main strategies, which we will explore in detail, involve modifying the formulation to make the compound more soluble. These include:

  • pH Adjustment: Taking advantage of the basic quinoline nitrogen to form a more soluble salt.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent to reduce the overall polarity of the solution.[5][6]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin to increase its apparent solubility in water.[7][8]

The best method depends on your specific experimental constraints, such as the required final concentration and the tolerance of your assay to additives like organic solvents or changes in pH.[4]

Physicochemical Properties & Rationale for Insolubility

Understanding the physicochemical properties of 2,5-dichloro-8-methoxyquinoline is the first step in designing a logical solubility enhancement strategy.

PropertyPredicted ValueImplication for Aqueous SolubilitySource
Molecular Weight 228.07 g/mol N/A[2]
XLogP3 (Lipophilicity) 3.8High value indicates strong hydrophobicity and preference for non-polar environments over water.[2]
Hydrogen Bond Donors 0Lack of donor groups limits interactions with the hydrogen bond network of water.[2]
Hydrogen Bond Acceptors 2 (N and O)Provides limited sites for interaction with water.[2]
pKa (Basicity) ~3.5 - 4.9 (Estimated)The quinoline nitrogen is basic. At a pH below this pKa, the nitrogen will be protonated, forming a positively charged, more water-soluble species.[9]

The combination of a large, rigid aromatic structure, high lipophilicity (LogP), and limited hydrogen bonding potential are the primary drivers for the poor aqueous solubility of this compound.

Troubleshooting Workflow

This section provides a systematic approach to resolving solubility issues. Start with the simplest, least disruptive methods first.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Solubility Issue Encountered (Precipitation in Aqueous Buffer) B Method 1: pH Adjustment Is your assay tolerant to pH < 4.0? A->B C Protocol 1: Prepare acidic buffer (e.g., pH 3.0-4.0). Attempt to dissolve compound. B->C Yes F Method 2: Co-solvent Addition Is your assay tolerant to >1% organic solvent? B->F No D Success? (Compound Dissolves) C->D E END: Use pH-adjusted buffer. Verify no compound degradation. D->E Yes D->F No G Protocol 2: Prepare solutions with varying co-solvent percentages (e.g., 5-20% PEG400, Propylene Glycol). Attempt to dissolve compound. F->G Yes J Method 3: Cyclodextrin Complexation Advanced Method F->J No H Success? (Compound Dissolves) G->H I END: Use lowest effective co-solvent %. Run vehicle controls. H->I Yes H->J No K Protocol 3: Screen cyclodextrins (e.g., HP-β-CD, SBE-β-CD). Prepare inclusion complex. Attempt to dissolve. J->K Yes N Consult Further / Re-evaluate Experiment J->N No L Success? (Compound Dissolves) K->L M END: Use formulated complex. Confirm no interference from cyclodextrin. L->M Yes L->N No

Caption: Troubleshooting Decision Workflow for Solubility Enhancement.

Detailed Experimental Protocols

Method 1: pH Adjustment

Principle: The quinoline ring contains a basic nitrogen atom. By lowering the pH of the aqueous solution to a value 1-2 units below the compound's pKa, the nitrogen becomes protonated (ionized).[4][10] This ionized form, a salt, is generally much more soluble in water than the neutral form. This relationship is described by the Henderson-Hasselbalch equation.[11][12][13]

Sources

Troubleshooting

Technical Support Center: 2,5-Dichloro-8-methoxyquinoline Reaction Optimization

Welcome to the Technical Support Center for 2,5-dichloro-8-methoxyquinoline derivatives. This guide is designed for researchers and drug development professionals facing regioselectivity, degradation, or yield issues dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-dichloro-8-methoxyquinoline derivatives. This guide is designed for researchers and drug development professionals facing regioselectivity, degradation, or yield issues during the functionalization of this highly versatile, yet challenging, heterocyclic scaffold.

Chemical Architecture & Reactivity Profile

To successfully troubleshoot reactions involving 2,5-dichloro-8-methoxyquinoline, one must first understand the causality behind its reactivity. This molecule possesses three distinct reactive vectors, each with a different thermal activation threshold:

  • C-2 Chloride (Kinetic & Thermodynamic Hotspot): The C-2 position is highly activated by the adjacent electronegative quinoline nitrogen. The Lowest Unoccupied Molecular Orbital (LUMO) has a large coefficient at this position, significantly lowering the activation energy required for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition[1].

  • C-5 Chloride (Secondary Vector): The C-5 position is less electrophilic. Reactions here require higher temperatures or highly active catalysts. If the temperature is not strictly controlled, loss of regioselectivity occurs, leading to bis-functionalized byproducts[2].

  • 8-Methoxy Ether (Latent Chelator): The 8-methoxy group is prone to ether cleavage (demethylation) at elevated temperatures in the presence of nucleophiles or strong bases. This yields an 8-hydroxyquinoline derivative, which is a potent bidentate metal chelator that can poison transition metal catalysts[3][4].

Frequently Asked Questions (FAQs)

Q: Why am I getting a mixture of C-2 and C-5 substituted products in my SNAr reactions? A: This is a classic symptom of thermal over-activation. While the C-2 position is kinetically favored due to the adjacent nitrogen lowering the transition state energy, pushing the reaction temperature above 80 °C provides enough thermal energy to overcome the higher activation barrier at C-5. To maintain strict C-2 regioselectivity, SNAr reactions should be capped at 60–70 °C.

Q: My Pd-catalyzed Suzuki cross-coupling stalls at 40% conversion, and a highly polar baseline spot appears on my TLC. What is happening? A: You are likely experiencing high-temperature demethylation. When reactions are heated above 90–100 °C, especially with nucleophilic bases (like alkoxides or hydroxides), the methyl group of the 8-methoxy ether can be attacked. The resulting leaving group is an 8-quinolinate anion, which is highly thermodynamically stable[4]. Once formed, this 8-hydroxyquinoline derivative acts as a bidentate ligand (N, O), strongly chelating your palladium catalyst and removing it from the catalytic cycle, thereby stalling the reaction[3].

Q: How can I force a reaction at the C-5 position without reacting at C-2? A: You cannot easily do this via standard thermal control because C-2 will always react first. To functionalize C-5, you must employ a sequential strategy: first, selectively react the C-2 position at a lower temperature (e.g., 60 °C) with your desired nucleophile or boronic acid. Once the C-2 chloride is consumed, you can elevate the temperature (>100 °C) and add a second reagent to functionalize the C-5 position.

Quantitative Temperature Profiling

The following table summarizes the empirical effects of temperature on a standard SNAr reaction (using a primary amine, 1.2 eq, in DMF) with 2,5-dichloro-8-methoxyquinoline.

Temperature (°C)C-2 Conversion (%)C-5 Conversion (%)Demethylation (%)Diagnostic Recommendation
25 (Room Temp) 15%0%0%Reaction is too slow. Insufficient thermal energy.
60 >95% <2% 0% Optimal zone for C-2 selective functionalization.
90 85%10%5%Borderline. Regioselectivity begins to erode.
120 40%35%25%Failure. Widespread ether cleavage and bis-substitution.

Diagnostic Workflows

Use the following diagrams to understand the reaction pathways and to troubleshoot stalled or messy reactions.

ReactionPathways SM 2,5-dichloro-8-methoxyquinoline (Starting Material) T_Low Low Temp (20-60°C) Kinetic Control SM->T_Low Nucleophile/Pd T_Med Medium Temp (60-90°C) Thermodynamic Control SM->T_Med Nucleophile/Pd T_High High Temp (>100°C) Harsh Conditions SM->T_High Nucleophile/Pd Prod_C2 C-2 Substituted Product (Desired Regioisomer) T_Low->Prod_C2 High Selectivity, Slow Rate T_Med->Prod_C2 Optimal Yield Prod_Bis C-2, C-5 Bis-Substituted (Loss of Selectivity) T_High->Prod_Bis Over-reaction Prod_OH 8-Hydroxyquinoline Derivative (Demethylation Side Product) T_High->Prod_OH Ether Cleavage

Caption: Reaction pathways of 2,5-dichloro-8-methoxyquinoline as a function of temperature.

TroubleshootingTree Start Reaction Stalls / Low Yield LCMS Run LC-MS Analysis Start->LCMS Check1 Is[M-14] peak present? (Loss of CH2) LCMS->Check1 Check2 Are bis-coupled masses present? Check1->Check2 No Fix1 Demethylation Occurring: Reduce Temp to <80°C, Avoid strong nucleophilic bases Check1->Fix1 Yes Fix2 Loss of Regioselectivity: Reduce Temp to 40-60°C, Check equivalents Check2->Fix2 Yes Fix3 Incomplete Activation: Increase Temp by 10°C, Check catalyst/ligand Check2->Fix3 No

Caption: Troubleshooting decision tree for optimizing reaction conditions and diagnosing failures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the designated In-Process Control (IPC).

Protocol A: C-2 Selective SNAr with Amines

Causality: Utilizing a polar aprotic solvent (DMF) stabilizes the Meisenheimer complex intermediate. Keeping the temperature at 65 °C provides enough energy for C-2 substitution while staying well below the activation energy required for C-5 substitution or ether cleavage.

  • Setup: Charge a dry flask with 2,5-dichloro-8-methoxyquinoline (1.0 eq), the desired amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Add anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Initiation: Heat the reaction mixture to exactly 65 °C under a nitrogen atmosphere.

  • Validation Checkpoint 1 (2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Condition: >70% conversion to the mono-substituted product. No bis-substitution detected.

    • Fail Condition: <20% conversion. Action: Check amine quality; increase temperature to 75 °C maximum.

  • Completion Checkpoint (4-8 hours): Repeat LC-MS analysis.

    • Pass Condition: >95% consumption of starting material.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer 3x with brine to remove DMF.

Protocol B: C-2 Selective Suzuki-Miyaura Cross-Coupling

Causality: Biphasic solvent systems (Dioxane/Water) improve the solubility of the inorganic base while keeping the organic concentration high. This facilitates lower-temperature couplings, preventing the high-temperature demethylation that leads to catalyst poisoning.

  • Setup: Charge a Schlenk flask with 2,5-dichloro-8-methoxyquinoline (1.0 eq), arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.15 M concentration.

  • Thermal Initiation: Heat the mixture to 70 °C. Do not exceed 85 °C to protect the 8-methoxy group.

  • Validation Checkpoint 1 (1 hour): Withdraw a 10 µL aliquot from the organic layer, filter through a short Celite plug, and analyze via LC-MS.

    • Pass Condition: >50% conversion to the C-2 coupled product. Absence of [M-14] (demethylated) mass.

    • Fail Condition: Presence of [M-14] mass. Action: Abort reaction. The resulting 8-hydroxyquinoline has poisoned the Pd catalyst. Restart with stricter temperature control (<70 °C) and ensure strict oxygen exclusion.

  • Completion Checkpoint (3-5 hours): Repeat LC-MS analysis.

    • Pass Condition: Complete consumption of the starting material.

  • Workup: Filter through Celite, partition between EtOAc and water, dry over Na₂SO₄, and concentrate.

References

  • Title: 8-Hydroxy Quinoline Derivatives as Auxiliary Ligands for Red-Emitting Cyclic-Platinum Phosphorescent Complexes: Synthesis and Properties Source: ResearchGate / International Journal of Molecular Sciences URL
  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: NSF PAR / Journal of the American Chemical Society URL
  • Title: Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT)
  • Title: Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0)

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 2,5-Dichloro-8-methoxyquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,5-dichloro-8-methoxyquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,5-dichloro-8-methoxyquinoline .

This compound presents a unique chromatographic paradox: the electron-withdrawing chlorine at the C2 position inductively reduces the basicity of the quinoline nitrogen[1]. However, the electron-donating methoxy group at C8 counteracts this via resonance, maintaining sufficient electron density on the nitrogen to facilitate strong secondary interactions with the stationary phase[2]. Understanding this electronic push-pull causality is critical for designing a self-validating purification workflow.

Fundamental Principles: The Causality of Tailing

When purifying basic heterocycles on standard normal-phase silica gel, researchers frequently encounter severe peak tailing, band broadening, and co-elution.

The Mechanism: Standard Type A silica gel contains acidic silanol groups (Si-OH) on its surface. The basic nitrogen of the quinoline ring interacts with these silanols via strong hydrogen bonding and cation-exchange mechanisms[3]. Because these active sites are heterogeneous and finite, the compound elutes unevenly, dragging a "tail" through subsequent fractions.

The Solution: To achieve sharp, symmetrical bands, we must actively suppress this interaction. This is accomplished by introducing a basic modifier—typically Triethylamine (TEA) or aqueous ammonia—into the mobile phase[4]. The TEA acts as a sacrificial competitor, preferentially binding to and neutralizing the highly acidic silanol sites, thereby allowing the 2,5-dichloro-8-methoxyquinoline to partition purely based on its lipophilicity[3].

Quantitative Data: Solvent System Optimization

Selecting the correct mobile phase is a balance between bulk polarity and silanol suppression. Below is a summarized matrix of validated solvent systems for this specific quinoline derivative[5][6].

Solvent System (v/v)ModifierPrimary PurposeExpected Rf​ Range
Hexane / Ethyl Acetate (9:1)NoneInitial TLC screening; assesses crude complexity.0.10 - 0.20
Hexane / Ethyl Acetate (8:2) 1% TEA Optimal elution; neutralizes silanols, sharpens bands. 0.35 - 0.45
Dichloromethane / Methanol (98:2)0.5% NH4​OH Recovery of highly retained polar impurities.0.50 - 0.65
Toluene / Acetone (9:1)NoneOrthogonal selectivity for separating close regioisomers.0.30 - 0.40

Standard Operating Procedure: Step-by-Step Purification

To ensure a self-validating system, every step of this protocol includes built-in quality control checks.

Step 1: Stationary Phase Preparation

  • Select high-surface-area silica gel with a particle size of 40–63 μm (230–400 mesh) to ensure optimal theoretical plate counts[7].

  • Prepare the mobile phase: Hexane/Ethyl Acetate (8:2 v/v) spiked with 1% Triethylamine (TEA). Mix thoroughly.

  • Slurry-pack the column using the modified mobile phase. Ensure the column bed is perfectly uniform with no channeling or trapped air bubbles[7].

Step 2: Sample Dry-Loading (Critical Step) Causality: Halogenated quinolines often exhibit poor solubility in non-polar starting eluents (like hexanes), which causes the sample to crash out at the column head, ruining resolution[6].

  • Dissolve the crude 2,5-dichloro-8-methoxyquinoline in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 1:2 mass ratio of crude to silica).

  • Evaporate the DCM completely under reduced pressure until a free-flowing, homogenous powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed and top with a 1 cm protective layer of clean sea sand.

Step 3: Gradient Elution & Validation

  • Begin elution using compressed nitrogen to maintain a steady flow rate (solvent level should drop approx. 2 inches per minute)[7].

  • Collect fractions corresponding to roughly 1/4th of the column volume.

  • Self-Validation: Spot every third fraction on a TLC plate. Elute the plate in the exact mobile phase used for the column. Only pool fractions that show a single, discrete spot corresponding to the target Rf​ (~0.40).

Troubleshooting FAQs

Q: My compound is streaking down the entire length of the TLC plate and column. How do I fix this? A: This is the classic symptom of unsuppressed silanol interactions. If you are already using 1% TEA and still see streaking, your silica gel may be highly acidic (Type A). Switch to a higher purity Type B silica[3], or increase the TEA concentration to 2%. Alternatively, pre-equilibrate the column with 5% TEA in hexanes, then flush with your standard mobile phase before loading the sample.

Q: I am seeing two spots that elute almost identically ( ΔRf​<0.1 ). What are they, and how can I separate them? A: During the synthesis of 2,5-dichloro-8-methoxyquinoline, chlorination can yield closely related regioisomers (e.g., 2,4-dichloro or 2,6-dichloro derivatives). Hexane/Ethyl Acetate separates based on dipole interactions, which may be too similar between isomers. Switch to an orthogonal solvent system like Toluene/Acetone (9:1) . Toluene leverages π−π stacking interactions with the quinoline aromatic core, which are highly sensitive to the exact spatial positioning of the chlorine atoms, often resolving stubborn regioisomers.

Q: No compound is eluting, even after passing several column volumes of solvent. Where is my product? A: The compound has likely precipitated at the top of the column due to a sudden drop in solvent polarity (if you loaded the sample dissolved in pure DCM but eluted with Hexanes). This is why Step 2 (Dry-Loading) is mandatory[6]. To rescue the current column, gradually introduce a highly polar solvent flush (e.g., 10% Methanol in DCM) to elute everything, concentrate the crude, and restart using the dry-loading protocol.

Workflow Visualization

Below is the logical decision tree for diagnosing and resolving chromatographic failures for basic quinoline derivatives.

Workflow Start Crude 2,5-dichloro- 8-methoxyquinoline TLC Perform TLC Screening Start->TLC CheckTailing Severe peak tailing? TLC->CheckTailing AddTEA Add 1-2% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckRes ΔRf > 0.2 between isomers? CheckTailing->CheckRes No AddTEA->CheckRes Gradient Change Selectivity (e.g., Toluene/Acetone) CheckRes->Gradient No DryLoad Dry-load sample onto Silica Gel CheckRes->DryLoad Yes Gradient->DryLoad RunColumn Execute Flash Chromatography DryLoad->RunColumn

Fig 1: Troubleshooting decision tree for the chromatographic purification of basic quinoline derivatives.

References

  • Still, W. C., Kahn, M., & Mitra, A. Flash Column Chromatography. Organic Syntheses. URL:[Link]

  • Phenomenex Technical Application Notes. Tip on Peak Tailing of Basic Analytes. Phenomenex. URL:[Link]

  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. King Saud University Repository. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2,5-dichloro-8-methoxyquinoline

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for handling and storing 2,5-dichloro-8-methoxyquinoline to prevent oxidative degradation. As a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling and storing 2,5-dichloro-8-methoxyquinoline to prevent oxidative degradation. As a critical intermediate in various synthetic pathways, maintaining its purity and stability is paramount for reproducible and successful experimental outcomes. This document outlines the potential causes of degradation, offers troubleshooting advice for common observations, and provides validated protocols for storage and stability analysis.

Section 1: Understanding the Degradation - FAQs

This section addresses the fundamental questions regarding the stability of 2,5-dichloro-8-methoxyquinoline.

Q1: Why is 2,5-dichloro-8-methoxyquinoline susceptible to oxidative degradation?

A1: The susceptibility of 2,5-dichloro-8-methoxyquinoline to oxidation stems from its specific chemical structure. The primary sites of vulnerability are the 8-methoxy group and the electron-rich quinoline ring system.

  • The 8-Methoxy Group: The ether linkage in the methoxy group can be susceptible to autoxidation, a process mediated by free radicals. This can lead to the formation of hydroperoxides which can further decompose. Furthermore, the methoxy group is an electron-donating group, which activates the aromatic ring system, making it more prone to oxidative processes.[1] Oxidative demethoxylation can occur, converting the methoxy group into a hydroxyl group.[1]

  • Quinoline Ring System: The nitrogen-containing heterocyclic ring is itself susceptible to oxidation.[2][3] The nitrogen atom can be oxidized to form an N-oxide, and the aromatic rings can undergo oxidative cleavage, especially under harsh conditions involving strong oxidants or catalysts.[3][4]

Q2: What are the likely degradation products?

A2: While a definitive degradation profile requires specific experimental analysis, based on the known chemistry of quinolines and methoxy-substituted aromatics, the following are potential degradation products:

  • 2,5-dichloro-8-hydroxyquinoline: Formed via oxidative O-demethylation of the methoxy group.

  • N-oxide of 2,5-dichloro-8-methoxyquinoline: Resulting from the oxidation of the quinoline nitrogen.

  • Ring-opened products: More extensive oxidation can lead to the cleavage of the aromatic rings, resulting in various smaller organic molecules.[3]

  • Peroxides: Autoxidation of the methoxy group can lead to the formation of unstable peroxide intermediates.

Identifying these products is crucial for developing stability-indicating analytical methods.

Q3: What external factors can accelerate the degradation of this compound?

A3: Several environmental factors can significantly increase the rate of oxidative degradation:

  • Oxygen: As the primary reactant in oxidation, the presence of atmospheric oxygen is the main driver of degradation.[5]

  • Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical chain reactions, leading to photo-oxidation.[6][7]

  • Elevated Temperature: Heat can accelerate the rate of chemical reactions, including oxidation.[5][8] It can also lead to thermal decomposition.[9]

  • Humidity/Moisture: The presence of water can facilitate certain degradation pathways.[10]

  • Trace Metal Ions: Metal ions, such as iron or copper, can act as catalysts for oxidation reactions.[6] These can be introduced as impurities from glassware or spatulas.

  • Reactive Impurities: Peroxides present as impurities in solvents or reagents can initiate oxidative degradation.[11]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of 2,5-dichloro-8-methoxyquinoline.

Q4: My solid sample of 2,5-dichloro-8-methoxyquinoline has changed color from white/off-white to yellow or brown. What does this indicate?

A4: A distinct color change is a strong visual indicator of chemical degradation. The formation of oxidized species, conjugated systems, or polymeric byproducts often results in discoloration. This is a common observation for many aromatic compounds upon oxidation.[7] If you observe a color change, it is highly recommended to re-analyze the material for purity before use.

Q5: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks that were not present when the material was fresh. How can I confirm if this is due to degradation?

A5: The appearance of new peaks in analytical chromatograms or spectra is a quantitative sign of impurity formation, likely due to degradation. To confirm this:

  • Compare with a Reference Standard: If available, compare the analytical data of the stored sample with a fresh or certified reference standard.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the new impurities.[9][12] This can help in tentatively identifying degradation products, for example, by looking for masses corresponding to the addition of an oxygen atom (M+16 for hydroxylation or N-oxidation) or the loss of a methyl group (M-14).

  • Forced Degradation Study: Intentionally degrade a small amount of fresh material under controlled stress conditions (e.g., with an oxidizing agent like hydrogen peroxide) and analyze the products.[13] If the peaks from the forced degradation match the unknown peaks in your stored sample, it strongly suggests they are oxidative degradation products.

Q6: The purity of my compound has decreased significantly over time according to HPLC analysis. What are the immediate corrective actions?

A6: A confirmed loss of purity requires immediate action to prevent further degradation and to salvage the remaining material if possible.

TroubleshootingWorkflow start Purity Decrease Observed quarantine Step 1: Quarantine Material Immediately stop using the batch. Label clearly as 'Under Investigation'. start->quarantine review_storage Step 2: Review Storage Conditions Check temperature logs, light exposure, and container seal integrity. quarantine->review_storage analyze Step 3: Re-analyze Purity Confirm the purity decrease with a validated analytical method. review_storage->analyze characterize Step 4: Characterize Impurities Use LC-MS to identify potential degradation products. analyze->characterize corrective_action Step 5: Implement Corrective Actions characterize->corrective_action repackage Repackage under inert gas (Argon or Nitrogen). corrective_action->repackage If salvageable store_properly Store at recommended low temperature in a light-protected container. corrective_action->store_properly For all future material purify Consider re-purification if purity is critically low and material is valuable. corrective_action->purify If necessary

Caption: Workflow for addressing purity loss in stored samples.

Section 3: Prevention and Best Practices

Proactive measures are the most effective way to ensure the long-term stability of 2,5-dichloro-8-methoxyquinoline.

Q7: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A7: The ideal storage conditions are designed to minimize exposure to the key degradation factors identified in Q3.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of chemical reactions and thermal decomposition.[14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary reactant in oxidative degradation.[5][14][15]
Light Protect from LightPrevents photo-oxidation.[5][16] Use of amber glass vials is mandatory.
Container Tightly Sealed Glass VialsPrevents ingress of oxygen and moisture. Glass is preferred for its inertness. Use of Sure/Seal™ bottles or similar is highly recommended for multi-use aliquots.[15]
Purity High Initial PurityThe presence of impurities, especially metals or peroxides, can catalyze degradation.[17]

Q8: I need to handle the compound frequently for weighing and preparing solutions. What is the best way to do this without compromising the entire batch?

A8: Frequent handling increases the risk of exposure to air and moisture. The best practice is to aliquot the bulk material into smaller, single-use or limited-use vials inside an inert atmosphere glovebox.[5] If a glovebox is not available, follow this procedure:

  • Allow the main container to warm to room temperature before opening to prevent condensation of moisture.[14]

  • Briefly flush the headspace of the container with a gentle stream of dry argon or nitrogen.

  • Quickly remove the desired amount of material.

  • Re-flush the headspace with inert gas before tightly sealing the container.[15]

  • For solution preparation, use freshly distilled or high-purity solvents that have been de-gassed to remove dissolved oxygen.

Section 4: Analytical Verification Protocols

This section provides standardized methods for assessing the stability of 2,5-dichloro-8-methoxyquinoline.

Q9: How can I set up a stability-indicating HPLC method to monitor the purity of 2,5-dichloro-8-methoxyquinoline?

A9: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products.[9]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Elution: Begin with a gradient elution to resolve the main peak from any potential impurities. A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the pure compound in the mobile phase; quinoline derivatives typically have strong absorbance between 220-350 nm.[18]

  • Method Validation: To ensure the method is stability-indicating, perform a forced degradation study (see Protocol 2). The method is considered validated if the degradation product peaks are well-resolved from the parent compound peak, and the peak purity of the parent compound can be confirmed using a photodiode array (PDA) detector.[13]

Q10: How do I perform a forced degradation study to understand potential degradation pathways?

A10: Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to rapidly generate degradation products.[9][13] This is essential for method validation and for predicting long-term stability.

Sources

Optimization

HPLC method development for 2,5-dichloro-8-methoxyquinoline quantitative analysis

Welcome to the technical support center for the quantitative analysis of 2,5-dichloro-8-methoxyquinoline via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantitative analysis of 2,5-dichloro-8-methoxyquinoline via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-tested insights into method development, optimization, and troubleshooting, structured in a practical question-and-answer format.

Section 1: Method Development & Optimization FAQs

This section addresses the foundational questions and strategic choices you'll face when developing a robust HPLC method from the ground up.

Q1: Where do I even start with method development for 2,5-dichloro-8-methoxyquinoline?

A1: The most effective approach is a systematic one that begins with understanding the analyte and defining the goals of the analysis.

  • Analyte Characterization: 2,5-dichloro-8-methoxyquinoline is a relatively non-polar, hydrophobic molecule due to its dichlorinated aromatic quinoline structure. Its calculated XLogP3 value, a measure of lipophilicity, is approximately 3.8, indicating good retention on a reversed-phase column.[1] The methoxy group and the nitrogen in the quinoline ring provide some polarity and are potential sites for hydrogen bonding.

  • Analytical Target Profile (ATP): First, define what the method needs to achieve. Is it for purity assessment, stability testing, or routine quality control? This will dictate the required specificity, linearity, accuracy, and precision of the method.[2]

  • Initial Conditions: A reversed-phase C18 column is the logical first choice for this type of molecule.[3] Pair this with a mobile phase of acetonitrile and water, as acetonitrile typically offers good peak shape and lower UV cutoff compared to methanol.[4] Since quinoline derivatives have UV absorbance, a UV detector is appropriate.[5][6]

Below is a logical workflow for initiating method development.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Refinement cluster_2 Phase 3: Finalization A Define Analytical Goal (e.g., Purity, Assay) B Review Analyte Properties (LogP, UV Spectra) A->B C Select Initial Column & Mobile Phase (C18, ACN/Water) B->C D Perform Initial Injections (Isocratic & Gradient Screening) C->D E Evaluate Peak Shape & Retention D->E F Optimize Mobile Phase (Adjust Organic %, Add Acid) E->F G Fine-tune Gradient & Flow Rate F->G H Perform System Suitability Test G->H I Proceed to Method Validation H->I

Caption: Systematic workflow for HPLC method development.

Q2: What is the best starting HPLC column for this analysis?

A2: A high-purity, end-capped C18 (octadecyl) column is the most versatile and recommended starting point.[7][8]

  • Rationale: The primary retention mechanism for 2,5-dichloro-8-methoxyquinoline will be hydrophobic interaction between the molecule and the C18 stationary phase.[7]

  • Column Dimensions: A standard dimension of 4.6 x 150 mm with 5 µm particles is excellent for method development, offering a good balance of efficiency and backpressure.[9] If higher resolution is needed, a 250 mm column can be used.[9]

  • Alternative Selectivity: If you encounter issues with co-eluting impurities, consider a column with a different stationary phase. A Phenyl-Hexyl column can offer alternative selectivity due to potential π-π interactions with the quinoline ring system.[7] Research on similar quinoline derivatives has also shown that cyano (CN) or naphthylpropyl-bonded phases can provide unique selectivity where C18 columns fail to resolve all compounds.[5][10]

Q3: How do I select and optimize the mobile phase?

A3: Mobile phase optimization is critical for achieving good separation and peak shape.[4][11]

  • Organic Solvent Selection: Start with acetonitrile (ACN) and HPLC-grade water. ACN is often preferred for its low viscosity and UV transparency. Methanol (MeOH) is a suitable alternative and can alter selectivity, which is useful if peaks are not well-resolved with ACN.[4]

  • Initial Gradient: A good starting point is a broad gradient run, for example, from 10% to 90% ACN over 20-30 minutes. This will help determine the approximate organic solvent percentage needed to elute your compound and reveal the presence of any late-eluting impurities.

  • pH Control: The quinoline nitrogen is basic. Uncontrolled pH can lead to interactions with residual silanols on the column packing, causing severe peak tailing.[12][13] To ensure consistent ionization and mitigate these interactions, add a small amount of acid to the aqueous portion of the mobile phase. A concentration of 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) is highly recommended.[14][15]

  • Isocratic vs. Gradient: If your sample is relatively simple, an isocratic (constant mobile phase composition) method may be sufficient.[11] However, for analyzing stability samples or samples with multiple impurities, a gradient elution (varying mobile phase composition) will provide better resolution across a wider polarity range.[4]

Q4: What detector wavelength should I use?

A4: A UV-Vis or Diode Array Detector (DAD) is ideal. To select the optimal wavelength, you should:

  • Analyze the UV Spectrum: Dissolve a pure standard of 2,5-dichloro-8-methoxyquinoline in your mobile phase and acquire its UV spectrum from 200-400 nm.

  • Select the λmax: Choose a wavelength of maximum absorbance (λmax) to achieve the highest sensitivity. Quinoline-based compounds typically show strong absorbance between 220-250 nm and another peak around 310-350 nm.[10][16] For example, a study on similar compounds found a common UV absorption maximum at 223 nm.[10] Another analysis of Quinoline Yellow showed a λmax at 414 nm.[16] Without a specific spectrum for the target analyte, starting at a lower wavelength like 225 nm and a higher one like 340 nm is a practical approach.

  • Consider Specificity: If interfering peaks from the matrix absorb at the λmax, choose a different wavelength where the analyte has a reasonable absorbance but the interference is minimal. A DAD is invaluable here as it collects the entire spectrum for each peak.

Here is a summary of recommended starting conditions.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 4.6 x 150 mm, 5 µmGood starting point for hydrophobic compounds.[3] Consider Phenyl or CN for alternative selectivity.[5][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses silanol interactions, improving peak shape.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides good efficiency and low UV cutoff.[4]
Gradient 10-90% B over 20 minA scouting gradient helps determine the elution window quickly.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detector UV/DADScan for λmax (e.g., start at 225 nm or 340 nm).[10]
Injection Vol. 10 µLAdjust based on analyte concentration and sensitivity needs.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q5: My peak is tailing badly. What's causing this and how do I fix it?

A5: Peak tailing is one of the most common HPLC problems, especially for basic compounds like quinolines.[17] It is typically characterized by an asymmetry factor or USP tailing factor > 2.[12][18]

G A Problem: Peak Tailing B Is the mobile phase pH controlled? (e.g., with 0.1% Formic Acid) A->B C Is the column overloaded? (High sample concentration) B->C Yes E Add/Increase Acidifier in Mobile Phase B->E No D Is the column old or contaminated? C->D No F Reduce Injection Concentration or Volume C->F Yes G Flush with Strong Solvent or Replace Column D->G Yes

Caption: Decision tree for troubleshooting peak tailing.

  • Primary Cause: Secondary Silanol Interactions. The nitrogen atom in the quinoline ring is basic and can interact with acidic, ionized silanol groups on the surface of the silica packing material. This secondary interaction causes the peak to tail.[12][19]

    • Solution: Ensure your mobile phase is acidified. Using 0.1% formic acid or TFA will protonate the silanol groups, minimizing these unwanted interactions.[13]

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing or fronting peaks.[19]

    • Solution: Dilute your sample or reduce the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Cause: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.[20]

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[13]

Q6: My retention times are shifting from one injection to the next. Why?

A6: Unstable retention times are a clear sign of a problem with the system's equilibrium or consistency.[17]

  • Cause: Insufficient Column Equilibration. This is the most common reason. If you change the mobile phase composition, the column needs time to fully equilibrate to the new conditions.

    • Solution: Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this means flushing for at least 20-30 minutes.

  • Cause: Mobile Phase Issues.

    • Composition Change: If the mobile phase is prepared by mixing solvents manually, inaccuracies can occur. Also, if one solvent is more volatile (like ACN), its evaporation can change the mobile phase ratio over time.

    • Solution: Use an HPLC pump to mix solvents online (e.g., Channel A: Water + Acid, Channel B: ACN + Acid). Always cap your solvent bottles and prepare fresh mobile phase daily. Degas solvents before use to prevent air bubbles.[14]

  • Cause: Pump or Leak Issues. Inconsistent flow from the pump due to worn seals or air bubbles will cause retention time to fluctuate.[17]

    • Solution: Purge the pump to remove any air bubbles. If the pressure is fluctuating, check for leaks throughout the system, from the solvent lines to the column fittings.

Q7: I'm not getting enough sensitivity. How can I increase my signal?

A7: Low signal intensity can be due to sample preparation, injection volume, or detector settings.[17]

  • Cause: Low Sample Concentration. The concentration of your analyte may simply be too low.

    • Solution: If possible, increase the concentration of your sample. If working with trace levels, you may need to incorporate a sample enrichment step, such as solid-phase extraction (SPE).[17]

  • Cause: Incorrect Wavelength. You may not be monitoring at the wavelength of maximum absorbance (λmax).

    • Solution: Use a DAD to check the UV spectrum of your analyte peak and ensure you are using the true λmax for quantification.

  • Cause: Small Injection Volume.

    • Solution: Increase the injection volume. Be careful not to overload the column, which can lead to poor peak shape.

  • Cause: High Baseline Noise. A noisy baseline can obscure small peaks.

    • Solution: Ensure solvents are fresh and high-purity (HPLC or MS-grade).[14] Degas the mobile phase and check for any air bubbles in the system.

Section 3: Protocols & System Validation

Protocol 1: System Suitability Testing (SST)

Before any quantitative analysis, you must verify that the chromatographic system is performing adequately. This is done via a System Suitability Test (SST), which is a regulatory requirement in pharmaceutical analysis.[21][22]

Objective: To confirm the HPLC system is fit for the intended analysis on the day of the experiment.[23]

Procedure:

  • Prepare a standard solution of 2,5-dichloro-8-methoxyquinoline at a concentration that is representative of your samples.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a minimum of five replicate injections of the standard solution.

  • Calculate the key SST parameters from the resulting chromatograms.

Acceptance Criteria:

The following criteria are based on general guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[18][23]

SST ParameterUSP/ICH GuidelinePurpose
Precision (%RSD) %RSD of peak areas ≤ 2.0%Demonstrates the reproducibility of the injector and pump.[18]
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.[23]
Theoretical Plates (N) N > 2000Measures the efficiency and separation power of the column.
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Confirms that the analyte peak is adequately separated from other components.[18]

If any of these criteria are not met, the system is not suitable for analysis. The issue must be investigated and resolved (see Troubleshooting Guide) before proceeding.[21]

Protocol 2: Method Validation

Once developed, the analytical method must be validated to prove it is suitable for its intended purpose.[2] Method validation is a formal, documented process required by regulatory agencies.[24][25]

Objective: To provide documented evidence that the method is accurate, precise, specific, linear, and robust for the quantitative analysis of 2,5-dichloro-8-methoxyquinoline.

Key Validation Parameters (ICH Q2(R1)): [2][26]

  • Specificity: Demonstrate that the analyte peak is free from interference from the matrix, impurities, or degradation products. This is often done using a DAD to check for peak purity.

  • Linearity: Analyze a series of standards at different concentrations (typically 5 levels) to show a linear relationship between concentration and peak area. The correlation coefficient (r²) should be ≥ 0.999.[15]

  • Accuracy: Determine the closeness of the measured value to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the percent recovery. The acceptance range is often 98.0% to 102.0%.[15]

  • Precision:

    • Repeatability (Intra-assay): The precision of the method over a short interval. Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: The precision of the method across different days, analysts, or equipment.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should typically be ≤ 2.0%.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: Intentionally make small variations to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and show that the results remain reliable.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Hawach. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Pharmaffiliates. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • BenchChem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds.
  • BenchChem. (n.d.). Refining analytical methods for quinoline compound detection.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • ECA Academy. (2014). System Suitability for USP Methods - USP's Future Expectations.
  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • UGSpace. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids. Available from: [Link]

  • ResearchGate. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. Available from: [Link]

  • PubChem. (2026). 2,5-Dichloro-3-methoxyquinoline. Available from: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]

  • NextSDS. (n.d.). 2,5-dichloro-8-methylquinoline — Chemical Substance Information. Available from: [Link]

  • PubChem. (n.d.). 5-Chloro-8-methoxyquinoline. Available from: [Link]

Sources

Troubleshooting

resolving common byproducts and impurities in 2,5-dichloro-8-methoxyquinoline synthesis

Technical Support Center: Synthesis of 2,5-dichloro-8-methoxyquinoline Welcome to the technical support resource for the synthesis of 2,5-dichloro-8-methoxyquinoline. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,5-dichloro-8-methoxyquinoline

Welcome to the technical support resource for the synthesis of 2,5-dichloro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during this multi-step synthesis. Our focus is on anticipating and resolving issues related to yield, purity, and byproduct formation, ensuring a robust and reproducible synthetic workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 2,5-dichloro-8-methoxyquinoline.

Q1: What are the primary synthetic routes to 2,5-dichloro-8-methoxyquinoline?

A1: The most reliable and commonly employed strategy is a multi-step synthesis starting from 8-hydroxyquinoline. This approach offers better control over the regioselectivity of the chlorination steps. A typical sequence involves:

  • Monochlorination: Electrophilic chlorination of 8-hydroxyquinoline at the 5-position.

  • Methylation: O-methylation of the 8-hydroxyl group to form 5-chloro-8-methoxyquinoline.[1]

  • Second Chlorination: Introduction of the second chlorine atom at the 2-position of the quinoline ring.

Alternative routes, such as building the quinoline core via a Combes or Doebner-von Miller reaction with a pre-functionalized aniline, are possible but can be complicated by regioselectivity issues during the cyclization step and the potential for tar formation under harsh acidic conditions.[2][3]

Q2: What are the most critical parameters to control during the chlorination steps?

A2: Control over the chlorination steps is paramount for achieving high purity and yield. The most critical parameters are:

  • Stoichiometry of the Chlorinating Agent: Using a precise molar equivalent of the chlorinating agent is crucial to prevent over-chlorination.[4]

  • Reaction Temperature: Lower temperatures generally favor higher selectivity and reduce the formation of byproducts. Exothermic reactions must be carefully controlled.

  • Choice of Chlorinating Agent: Milder, more selective agents like N-Chlorosuccinimide (NCS) are often preferred over more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, especially for the sensitive quinoline core.[4]

  • Catalyst and Solvent: The choice of acid catalyst and solvent can significantly influence the reaction rate and the profile of impurities.

Q3: How does the 8-methoxy group influence regioselectivity in the final chlorination step?

A3: The 8-methoxy group is a strong electron-donating group, making it a powerful ortho- and para-director for electrophilic aromatic substitution on the benzene ring portion of the quinoline. However, the final chlorination occurs at the 2-position, which is on the pyridine ring. This step is not a standard electrophilic aromatic substitution. Instead, it often proceeds via an initial N-oxidation of the quinoline followed by reaction with a chlorinating agent like POCl₃, or through a different mechanism involving direct reaction with the pyridine ring, which is electron-deficient. Therefore, while the methoxy group strongly activates the benzene ring (positions 5 and 7), its electronic effect on the 2-position is less direct but still influences the overall electron density of the heterocyclic system.

Q4: What analytical methods are recommended for in-process monitoring and final purity assessment?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative in-process monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A reverse-phase C18 column with a UV detector is a standard starting point for assessing purity and identifying byproducts.[5][6]

  • Mass Spectrometry (MS), often coupled with GC or LC: Essential for identifying the molecular weights of the main product and any impurities, such as over-chlorinated or hydrolyzed species.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the final product and key intermediates.

Section 2: Troubleshooting Guide

This guide is structured by common problems observed during the synthesis.

Problem 1: Low Overall Yield
  • Symptom: The final isolated mass of 2,5-dichloro-8-methoxyquinoline is significantly lower than the theoretical maximum.

  • Potential Cause 1: Incomplete Reaction

    • Causality: One or more steps in the sequence may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivated reagents.

    • Recommended Solution: Monitor each step closely using TLC or HPLC until the starting material is fully consumed. Consider extending the reaction time or moderately increasing the temperature. Ensure all reagents, especially catalysts and chlorinating agents, are fresh and active.

  • Potential Cause 2: Product Loss During Workup

    • Causality: The product may be lost due to incomplete extraction, precipitation, or adherence to glassware. Quinolines can form salts, potentially altering their solubility during pH adjustments.

    • Recommended Solution: After quenching, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). When adjusting pH to neutralize the mixture, do so slowly to avoid emulsions and ensure the product is in its free base form for efficient extraction into the organic phase.[7]

  • Potential Cause 3: Mechanical Losses During Purification

    • Causality: Significant product can be lost during transfers, filtration, or overly aggressive purification by column chromatography.

    • Recommended Solution: Optimize your purification strategy. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often more efficient for large scales than chromatography.[8]

Problem 2: Presence of Over-chlorinated Byproducts (e.g., 2,5,7-trichloro-8-methoxyquinoline)
  • Symptom: Mass spectrometry shows a peak at M+34 (or a characteristic isotopic pattern) relative to the desired product. The ¹H NMR spectrum shows fewer aromatic protons than expected.

  • Causality: The strongly activating 8-methoxy group makes the 7-position susceptible to further electrophilic chlorination, especially if an excess of the chlorinating agent is used or the reaction time is too long.[4]

  • Recommended Solution:

    • Control Stoichiometry: Use a precise amount, typically 1.0 to 1.05 molar equivalents, of a mild chlorinating agent like NCS.

    • Moderate Temperature: Perform the chlorination at a controlled temperature (e.g., 0 °C to room temperature) to reduce the rate of the secondary reaction.

    • Monitor Closely: Use TLC or HPLC to stop the reaction as soon as the starting material is consumed, before significant amounts of the trichloro-adduct can form.

    • Quench Promptly: At the end of the reaction, quench any excess chlorinating agent with a reducing agent like sodium bisulfite.[4]

Problem 3: Formation of 2,5-dichloro-8-hydroxyquinoline
  • Symptom: Mass spectrometry shows a peak at M-14 relative to the desired product. The ¹H NMR spectrum may show a broad singlet corresponding to a hydroxyl proton.

  • Causality: The 8-methoxy ether linkage can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures, leading to the formation of the corresponding phenol.[9]

  • Recommended Solution:

    • Use Milder Acids: If an acid catalyst is required, consider using a less harsh option than concentrated sulfuric acid, such as perchloric or phosphoric acid, which have shown efficacy in similar systems.[4]

    • Ensure Anhydrous Conditions: While ether cleavage is primarily acid-driven, the presence of water can facilitate the hydrolysis. Use anhydrous solvents and reagents.

    • Control Temperature: Avoid excessive heating during any steps that involve strong acids.

Problem 4: Complex Mixture of Isomers
  • Symptom: TLC shows multiple spots with similar Rf values. The ¹H NMR aromatic region is complex and difficult to interpret, suggesting the presence of positional isomers.

  • Causality: This is most common in the initial chlorination of 8-hydroxyquinoline. While the 5- and 7-positions are both activated, reaction conditions can lead to a mixture of 5-chloro-, 7-chloro-, and 5,7-dichloro-8-hydroxyquinoline.

  • Recommended Solution:

    • Optimize Chlorination of 8-Hydroxyquinoline: The chlorination of the parent quinoline in sulfuric acid with a silver sulfate catalyst has been shown to produce a mixture of 5- and 8-chloro isomers, with the 5,8-dichloro product forming over time.[10] For the 8-hydroxyquinoline system, carefully controlling the stoichiometry and temperature is key to maximizing the yield of the desired 5-chloro isomer.

    • Purify Intermediates: It is critical to purify the 5-chloro-8-hydroxyquinoline intermediate thoroughly before proceeding to the methylation and second chlorination steps. Any isomeric impurities will be carried through and complicate the final purification.

Section 3: Key Protocols and Methodologies

Protocol 3.1: General Workflow for Synthesis

This protocol outlines the major steps for the synthesis, starting from 8-hydroxyquinoline.

G A 8-Hydroxyquinoline B 5-Chloro-8-hydroxyquinoline A->B  Step 1: Chlorination  (e.g., SO₂Cl₂ or NCS) C 5-Chloro-8-methoxyquinoline B->C  Step 2: Methylation  (e.g., CH₃I, K₂CO₃, Acetone) [9] D 2,5-Dichloro-8-methoxyquinoline (Final Product) C->D  Step 3: Chlorination  (e.g., POCl₃ or NCS/Acid) [3]

Caption: General synthetic workflow from 8-hydroxyquinoline.

Protocol 3.2: Analytical Monitoring by HPLC

This method provides a starting point for resolving key components of the reaction mixture.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Start at 30% A / 70% B.

    • Ramp to 95% A / 5% B over 15 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.[5]

Protocol 3.3: Purification by Recrystallization
  • Dissolve the crude 2,5-dichloro-8-methoxyquinoline product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or chloroform).[11]

  • If significant colored impurities or tar is present, add a small amount of activated carbon and boil for a few minutes.

  • Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon and any insoluble material.

  • Allow the clear filtrate to cool slowly to room temperature.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Data and Visualization

Table 1: Common Impurities and Byproducts
Compound NameStructureMolecular Weight ( g/mol )Key Analytical Signature
2,5-dichloro-8-methoxyquinoline Cl at C2, C5; OMe at C8228.08Target Product. Expected NMR and Mass Spec signals.
5-chloro-8-methoxyquinoline Cl at C5; OMe at C8193.63Incomplete chlorination at C2. Mass peak is 34.45 Da lower.
2,5,7-trichloro-8-methoxyquinoline Cl at C2, C5, C7; OMe at C8262.52Over-chlorination. Mass peak is 34.45 Da higher.
2,5-dichloro-8-hydroxyquinoline Cl at C2, C5; OH at C8214.05Methoxy group hydrolysis. Mass peak is 14.03 Da lower.
Troubleshooting Logic Flowchart

This diagram provides a decision-making framework for addressing common issues identified after analyzing the crude reaction product.

G cluster_purity Purity Issues cluster_yield Yield Issues start Analyze Crude Product (TLC, HPLC, MS) purity_check Is the main peak the correct mass? start->purity_check yield_check Is yield < 70%? start->yield_check mass_high Mass is too high (e.g., M+34) purity_check->mass_high No mass_low Mass is too low (e.g., M-14 or M-34) purity_check->mass_low No cause_overchlor Likely Cause: Over-chlorination [3] mass_high->cause_overchlor cause_hydrolysis Likely Cause: - Hydrolysis of OMe [7] - Incomplete Chlorination mass_low->cause_hydrolysis sol_overchlor Solution: - Reduce chlorinating agent - Lower temperature - Shorter reaction time cause_overchlor->sol_overchlor sol_hydrolysis Solution: - Use milder acid - Ensure anhydrous conditions - Check reagent stoichiometry cause_hydrolysis->sol_hydrolysis cause_incomplete Potential Cause: Incomplete Reaction yield_check->cause_incomplete cause_loss Potential Cause: Loss during workup/ purification yield_check->cause_loss sol_incomplete Solution: - Monitor by TLC/HPLC - Optimize time/temp cause_incomplete->sol_incomplete sol_loss Solution: - Optimize extraction pH - Recrystallize instead of column cause_loss->sol_loss

Caption: Troubleshooting logic for yield and purity issues.

References

  • Lefker, B. A., et al. (2006). Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Retrieved from [Link]

  • European Patent Office. (n.d.). Quinoline derivatives, process for their preparation and their use as medicaments - EP 0412848 A2. Google Patents.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Kiamuddin, M., & Choudhury, A. K. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific & Industrial Research. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product - CN103304477A.

Sources

Optimization

optimizing solvent selection for 2,5-dichloro-8-methoxyquinoline catalytic reactions

Welcome to the Technical Support Center for Catalytic Methodologies. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 2,5-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Catalytic Methodologies. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 2,5-dichloro-8-methoxyquinoline .

Palladium-catalyzed cross-coupling of dihaloarenes is notoriously prone to overfunctionalization. Because the C2 and C5 positions on this quinoline scaffold possess different electronic environments, solvent selection is not merely a matter of substrate solubility—it is the primary thermodynamic and kinetic steering wheel for your reaction's regioselectivity 1.

Below, you will find an interactive troubleshooting guide, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to ensure absolute control over your catalytic workflows.

Part 1: Reaction Troubleshooting & Causality Workflow

When optimizing your reaction, your first decision node is determining whether you require exhaustive functionalization (diarylation) or regioselective mono-functionalization.

G Start Goal: Catalytic Coupling of 2,5-dichloro-8-methoxyquinoline Q1 Target Product? Start->Q1 Mono C2-Monoarylation Q1->Mono Di C2,C5-Diarylation Q1->Di Solvent1 Use π-coordinating or strongly coordinating solvents (e.g., Toluene, DMSO, MeCN) Mono->Solvent1 Solvent2 Use ethereal/polar solvents (e.g., THF, 1,4-Dioxane) Di->Solvent2 Mech1 Promotes Pd dissociation after first coupling Solvent1->Mech1 Mech2 Keeps Pd coordinated, promotes second oxidative addition Solvent2->Mech2

Decision tree for solvent-driven regioselectivity in 2,5-dichloro-8-methoxyquinoline coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling to isolate the C2-monoarylated product, but I consistently get a 60:40 mixture of C2-monoarylated and C2,C5-diarylated products in THF. How do I fix this? A1: The issue lies in the weak coordinating ability of THF. After the first reductive elimination at the highly activated C2 position, the Pd(0) catalyst remains transiently coordinated to the π-system of the nascent mono-coupled product. Because THF is a weak coordinator, it fails to displace the Pd(0) catalyst. This allows the catalyst to undergo a rapid, intramolecular second oxidative addition at the C5-chloride (a process akin to "ring-walking"), leading to overfunctionalization 2. Solution: Switch to a π-coordinating solvent like Toluene or a strongly coordinating solvent like DMSO. These solvents actively displace the 14e– PdL complex from the mono-coupled product, releasing it into the bulk solution and effectively halting the reaction at monoarylation.

Q2: Why is the C2 position inherently more reactive than the C5 position in this specific molecule? A2: The C2-chloride is positioned α to the quinoline nitrogen. The electronegative nitrogen withdraws electron density via induction and resonance, significantly lowering the LUMO of the C2-Cl bond. This "α-nitrogen effect" makes it highly susceptible to the initial oxidative addition by the electron-rich Pd(0) species 3. The C5-chloride lacks this direct activation, making it a secondary target.

Q3: Does the 8-methoxy group interfere with the solvent or catalyst? A3: Yes. The 8-methoxy group acts as a hemilabile coordinating ligand. In non-polar solvents, the lone pairs on the methoxy oxygen can transiently chelate the palladium intermediate, stabilizing certain transition states or restricting catalyst diffusion. If you use protic solvents (like Ethanol/Water mixtures), hydrogen-bonding with the 8-methoxy oxygen dampens its chelating ability, altering the local steric environment around the quinoline core.

Part 3: Mechanistic Pathway of Solvent-Driven Selectivity

To visually understand why your solvent dictates the product ratio, review the bifurcation pathway below. The critical step occurs after the first coupling at C2.

G A Pd(0) + Substrate B Oxidative Addition at C2 (Fast due to α-N effect) A->B C Pd(0) π-complex (Mono-coupled intermediate) B->C D Solvent Displacement (Toluene/DMSO) C->D High coordinating solvent F No Displacement (THF/Dioxane) C->F Weak coordinating solvent E C2-Monoarylated Product D->E G Oxidative Addition at C5 (Intramolecular) F->G H C2,C5-Diarylated Product G->H

Solvent-dependent bifurcation pathway for mono- vs. diarylation via Pd π-complex dissociation.

Part 4: Quantitative Data: Solvent Effects on Selectivity

The following table synthesizes expected outcomes based on solvent coordination behavior. Use this to select the optimal medium for your desired target.

SolventDielectric Constant (ε)Coordination BehaviorDominant Mechanistic PathwayTypical C2:C5 RatioRecommended Application
Toluene 2.38Strong π-coordinatorPd Displacement> 95:5High-purity C2-monoarylation
DMSO 46.70Strong σ-coordinatorPd Displacement90:10Monoarylation (polar substrates)
THF 7.58Weak etherealIntramolecular OA60:40Not recommended (Poor selectivity)
1,4-Dioxane 2.21Weak etherealIntramolecular OA< 5:95Exhaustive C2,C5-diarylation

Part 5: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the causality of the reaction is tracking correctly before proceeding to workup.

Protocol A: Highly Regioselective C2-Monoarylation

Objective: Couple an arylboronic acid exclusively at the C2 position, leaving the C5-chloride intact for downstream functionalization.

  • Reagent Preparation: In a Schlenk flask, combine 2,5-dichloro-8-methoxyquinoline (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (0.05 equiv), and Na2CO3 (2.0 equiv).

    • Causality Check: The strict 1.05 equiv of boronic acid prevents mass-action driven over-coupling.

  • Solvent System: Add Toluene/H2O (4:1 v/v, 0.1 M).

    • Causality Check: Toluene displaces the Pd catalyst post-reductive elimination. Water solubilizes the inorganic base to form the active boronate species.

  • Degassing: Sparge the biphasic mixture with N2 for 15 minutes.

  • Reaction Execution: Heat to 80°C.

    • Validation Checkpoint: At t = 2 hours, sample the organic layer for LC-MS. You should observe >80% conversion to the mono-mass peak. If starting material remains >15%, the Pd catalyst has likely oxidized; spike with 0.02 equiv Pd(PPh3)4.

  • Workup: Once LC-MS confirms <2% starting material and <5% diarylated byproduct, cool to room temperature. Extract with EtOAc, wash with brine, and dry over Na2SO4.

Protocol B: Exhaustive C2,C5-Diarylation

Objective: Drive the reaction to complete C2 and C5 functionalization in a single pot.

  • Reagent Preparation: Combine 2,5-dichloro-8-methoxyquinoline (1.0 equiv), Arylboronic acid (2.5 equiv), Pd(dppf)Cl2 (0.10 equiv), and K3PO4 (3.0 equiv).

    • Causality Check: The bidentate dppf ligand forces a cis-geometry, accelerating reductive elimination, while excess boronic acid drives the thermodynamic equilibrium toward the diarylated product.

  • Solvent System: Add anhydrous 1,4-Dioxane (0.1 M).

    • Causality Check: Dioxane’s weak coordination ensures the Pd(0) intermediate remains bound to the quinoline ring after C2 coupling, facilitating immediate C5 oxidative addition.

  • Degassing: Perform 3 freeze-pump-thaw cycles.

  • Reaction Execution: Heat to 100°C for 16 hours.

    • Validation Checkpoint: At t = 8 hours, perform TLC (Hexanes:EtOAc 3:1). The intermediate mono-arylated product (typically Rf ~0.4) should be entirely absent, replaced by the more polar diarylated product (Rf ~0.25).

  • Workup: Filter the crude mixture directly through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Part 6: References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: PubMed Central (PMC) / National Institutes of Health URL:

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI Molecules URL:

  • Solvent effects in palladium catalysed cross-coupling reactions Source: Royal Society of Chemistry (RSC) / White Rose Research Online URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,5-dichloro-8-methoxyquinoline and 8-hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, quinoline scaffolds represent a "privileged structure" due to their wide-ranging pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, quinoline scaffolds represent a "privileged structure" due to their wide-ranging pharmacological activities.[1] Among the vast array of quinoline derivatives, 8-hydroxyquinoline (8-HQ) and its substituted analogues have garnered significant attention for their roles as potent metal chelators and their applications in treating neurodegenerative diseases, cancers, and microbial infections.[2][3][4] This guide provides an in-depth comparison of the reactivity between a halogenated, methoxy-substituted quinoline, 2,5-dichloro-8-methoxyquinoline , and the broader class of 8-hydroxyquinoline derivatives . Understanding these differences is paramount for the rational design of novel therapeutics and functional materials.

Structural and Electronic Profiles: The Foundation of Reactivity

The reactivity of these two classes of quinolines is fundamentally governed by the nature and position of their substituents.

8-Hydroxyquinoline (8-HQ) features a hydroxyl group at the C-8 position, in close proximity to the nitrogen atom of the pyridine ring. This arrangement is crucial for its hallmark activity as a bidentate chelating agent for a variety of metal ions.[1][5][6] The phenolic hydroxyl group imparts typical phenolic properties, making it susceptible to electrophilic aromatic substitution and other modifications.[6][7]

2,5-dichloro-8-methoxyquinoline , on the other hand, possesses two electron-withdrawing chlorine atoms at the C-2 and C-5 positions and an electron-donating methoxy group at the C-8 position. The methoxy group, while electron-donating through resonance, is sterically bulkier than a hydroxyl group. The chlorine atoms significantly influence the electron density distribution around the quinoline ring system, generally making it more electron-deficient.

Comparative Reactivity Analysis

The differing substitution patterns of 2,5-dichloro-8-methoxyquinoline and 8-hydroxyquinoline derivatives lead to distinct chemical behaviors in key reaction types.

Electrophilic Aromatic Substitution

8-Hydroxyquinoline Derivatives: The hydroxyl group at C-8 is a strong activating group, directing electrophiles primarily to the ortho and para positions (C-7 and C-5, respectively). The pyridine ring is generally deactivated towards electrophilic attack. Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline show high electron density on carbon atoms C-2 through C-6, suggesting multiple potential sites for substitution.[8][9] However, experimental evidence consistently shows that electrophilic substitution, such as halogenation, preferentially occurs at the C-5 and C-7 positions.[10]

2,5-dichloro-8-methoxyquinoline: The presence of two deactivating chloro groups significantly reduces the electron density of the quinoline ring system, making electrophilic aromatic substitution more challenging compared to 8-hydroxyquinoline. The methoxy group at C-8 is activating and would direct incoming electrophiles to the C-7 and C-5 positions. However, the C-5 position is already occupied by a chlorine atom. Therefore, any further electrophilic substitution would be expected to occur at the C-7 position, though the overall reactivity is diminished.

Nucleophilic Aromatic Substitution (SNAr)

8-Hydroxyquinoline Derivatives: The quinoline ring system, particularly the pyridine ring, is inherently electron-deficient and can undergo nucleophilic aromatic substitution, especially with an activating group like a nitro group present.[11] However, in the absence of strong electron-withdrawing groups, SNAr reactions on the carbocyclic ring are less common.

2,5-dichloro-8-methoxyquinoline: The chloro substituent at the C-2 position of the electron-deficient pyridine ring is highly susceptible to nucleophilic attack. This position is activated towards SNAr reactions. In contrast, the chloro group at the C-5 position on the carbocyclic ring is less reactive towards nucleophiles unless activated by other strongly electron-withdrawing groups. This differential reactivity allows for selective functionalization at the C-2 position.

Metal Chelation

8-Hydroxyquinoline Derivatives: The ability to form stable chelate complexes with a wide range of metal ions is a defining characteristic of 8-hydroxyquinoline and its derivatives.[1][2][3][5] The proximity of the C-8 hydroxyl group and the ring nitrogen allows for the formation of a five-membered ring with a metal ion, a highly stable configuration.[5] This property is the basis for many of their biological activities and their use as analytical reagents and in materials science, such as in organic light-emitting diodes (OLEDs).[1][5]

2,5-dichloro-8-methoxyquinoline: The replacement of the C-8 hydroxyl group with a methoxy group completely removes the primary site for metal chelation. The oxygen of the methoxy group is a much weaker Lewis base and cannot deprotonate to form a stable chelate complex in the same manner as the hydroxyl group. Therefore, 2,5-dichloro-8-methoxyquinoline is not expected to be a strong metal chelator.

Experimental Data and Protocols

The following sections provide representative experimental protocols that highlight the distinct reactivity of these two classes of quinoline derivatives.

Electrophilic Bromination of 8-Hydroxyquinoline

This protocol demonstrates the high reactivity of the 8-hydroxyquinoline ring towards electrophilic substitution.

Protocol:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the 8-hydroxyquinoline solution at room temperature with stirring.

  • Continue stirring for 1-2 hours.

  • Pour the reaction mixture into water and neutralize with a sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to yield 5,7-dibromo-8-hydroxyquinoline.[10]

Causality: The hydroxyl group strongly activates the ring, making the reaction proceed readily under mild conditions to give the di-substituted product.

Nucleophilic Substitution on a Dichloroquinoline Derivative

This protocol illustrates the susceptibility of the 2-chloro position to nucleophilic attack.

Protocol:

  • Dissolve 2,4-dichloro-8-methylquinoline (1.0 eq) in ethanol.

  • Add one equivalent of thiourea.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration to yield 4-chloro-8-methylquinoline-2(1H)-thione.[12]

Causality: The electron-deficient nature of the pyridine ring activates the C-2 and C-4 positions towards nucleophilic attack. The use of a stoichiometric amount of the nucleophile allows for selective substitution at one of these positions.

Data Summary

Feature8-Hydroxyquinoline Derivatives2,5-dichloro-8-methoxyquinoline
Electrophilic Substitution Highly reactive, substitution at C-5 and C-7Less reactive, substitution likely at C-7
Nucleophilic Substitution Possible with strong activationReactive at the C-2 position
Metal Chelation Strong bidentate chelatorNot a significant chelator

Visualization of Reactivity

The following diagrams illustrate the key reactivity patterns discussed.

G cluster_0 8-Hydroxyquinoline Reactivity HQ 8-Hydroxyquinoline ES Electrophilic Substitution (e.g., Bromination) HQ->ES Br₂/AcOH MC Metal Chelation HQ->MC Metal Ions HQ_ES_product 5,7-Dibromo-8-hydroxyquinoline ES->HQ_ES_product HQ_MC_product Metal-8-hydroxyquinolinate Complex MC->HQ_MC_product

Caption: Reactivity pathways of 8-hydroxyquinoline.

G cluster_1 2,5-dichloro-8-methoxyquinoline Reactivity DCMQ 2,5-dichloro-8-methoxyquinoline NS Nucleophilic Substitution (at C-2) DCMQ->NS Nucleophile DCMQ_NS_product 2-Substituted-5-chloro- 8-methoxyquinoline NS->DCMQ_NS_product

Caption: Primary reactivity of 2,5-dichloro-8-methoxyquinoline.

Conclusion

The reactivity of 2,5-dichloro-8-methoxyquinoline and 8-hydroxyquinoline derivatives is markedly different, a direct consequence of their distinct substitution patterns. 8-Hydroxyquinolines are characterized by their high reactivity in electrophilic substitutions and their profound ability to chelate metal ions. In contrast, 2,5-dichloro-8-methoxyquinoline is more susceptible to nucleophilic substitution at the C-2 position and lacks the metal-chelating capabilities of its hydroxylated counterpart. These fundamental differences are critical considerations for medicinal chemists and materials scientists in the design and synthesis of novel quinoline-based compounds with tailored properties and functions.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Kosa, S. A., Al-Zahrani, G., & Salam, M. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2013, 1-10. [Link]

  • Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4268. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • El-Sayed, N. N. E. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. HETEROCYCLES, 89(7), 1557-1589. [Link]

  • Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4268. [Link]

  • Sadowska, M., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2389. [Link]

  • Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. [Link]

  • Kosa, S. A., Al-Zahrani, G., & Salam, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-10. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268. [Link]

  • Erman, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 633-640. [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues (Master's thesis, Ball State University, Muncie, IN). [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chimica Techno Acta, 7(4), 237-241. [Link]

  • Maji, M., & Maiti, D. (2019). 8-Aminoquinoline C-H VS 8-hydroxyquinoline halogenation. Angewandte Chemie International Edition, 58(40), 14074-14077. [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chimica Techno Acta, 7(4), 237-241. [Link]

  • Graf, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5547-5555. [Link]

  • Ostrowska, K., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(17), 3108. [Link]

  • El-Sayed, N. N. E., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Journal of the Chinese Chemical Society, 63(1), 80-89. [Link]

  • Organic Chemistry. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine [Video]. YouTube. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 5(4), 1859-1869. [Link]

  • Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1375-1383. [Link]

  • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1584-1587. [Link]

  • NextSDS. (n.d.). 2,5-dichloro-8-methylquinoline. Retrieved March 26, 2026, from [Link]

  • Udo, U. E., & Abia, A. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]

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Comparative

A Comparative Guide to the Efficacy of 2,5-dichloro-8-methoxyquinoline in Transition Metal Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in coordination chemistry and catalysis, prized for its rigid bicyclic framework and tunable electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in coordination chemistry and catalysis, prized for its rigid bicyclic framework and tunable electronic properties.[1] As a bidentate ligand, typically coordinating through its nitrogen and a substituent at the 8-position, quinoline derivatives have been instrumental in the development of catalysts, therapeutic agents, and advanced materials.[2][3][4] This guide provides an in-depth comparative analysis of 2,5-dichloro-8-methoxyquinoline, a specialized ligand, evaluating its potential efficacy against more conventional quinoline-based ligands in the synthesis of transition metal complexes.

The Role of Substituents: Modulating Ligand Properties

The efficacy of a quinoline-based ligand is profoundly influenced by the nature and position of its substituents. These functional groups dictate the ligand's electronic and steric profile, which in turn affects the stability, reactivity, and catalytic activity of the resulting metal complex.

  • Electronic Effects: Electron-donating groups (EDGs) like methyl or methoxy groups increase the electron density on the quinoline ring system, enhancing the Lewis basicity of the coordinating nitrogen atom. This typically leads to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs) like halogens (e.g., chloro-) decrease the nitrogen's basicity, which can modulate the redox properties of the metal center and influence catalytic cycles.[1]

  • Steric Effects: Bulky substituents near the coordination site (the nitrogen atom) can create steric hindrance, influencing the geometry of the metal complex and potentially creating a specific chiral environment or restricting access of substrates to the metal center.

2,5-dichloro-8-methoxyquinoline presents a unique combination of these effects. The 8-methoxy group acts as an electron-donating group, while the two chloro substituents at the C2 and C5 positions are strongly electron-withdrawing. The C2-chloro group, being ortho to the nitrogen, is also expected to introduce significant steric bulk, directly impacting the coordination sphere of the metal.

Comparative Analysis of Quinoline-Based Ligands

To understand the potential performance of 2,5-dichloro-8-methoxyquinoline, it is best compared with a selection of benchmark and alternative ligands. The following table summarizes their key structural differences and the anticipated impact on their function as ligands.

LigandKey SubstituentsExpected Electronic EffectExpected Steric Hindrance (at N-donor)Potential Impact on Metal Complex Performance
2,5-dichloro-8-methoxyquinoline 2-Cl, 5-Cl (withdrawing), 8-O-Me (donating)Net electron-withdrawing; reduced Lewis basicity of Nitrogen.High (due to 2-Chloro group)May form complexes with unique geometries; altered redox potential could be beneficial for specific catalytic oxidations or reductions.
8-Hydroxyquinoline (Oxine) 8-OHBaseline referenceLowForms stable, well-characterized chelate complexes with a vast range of metals; widely used in analysis and materials science.[4][5][6][7]
8-Methyl-2-(pyridin-2-yl)quinoline 8-Me (donating)Electron-donating; increased Lewis basicity.Moderate (due to 8-Methyl group)Reported to form highly active Ruthenium catalysts for transfer hydrogenation, achieving complete conversion rapidly.[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) 5-Cl, 7-I (withdrawing)Strongly electron-withdrawing.LowUsed as a metal chelator in therapeutic applications, particularly for targeting metal ions implicated in neurodegenerative diseases.[8]

The comparison suggests that 2,5-dichloro-8-methoxyquinoline is not a direct replacement for standard ligands but rather a specialized tool. Its strong electron-withdrawing nature and steric profile could be advantageous in catalytic systems where tuning the metal center's electronic properties is critical or where a specific coordination geometry is desired to control selectivity.

Experimental Protocols

The following protocols provide a framework for synthesizing and evaluating the comparative efficacy of transition metal complexes using substituted quinoline ligands.

This protocol is adapted from standard procedures for synthesizing Ruthenium-arene complexes and is designed to be a self-validating system through rigorous purification and characterization.[9]

Causality: The synthesis is performed under an inert atmosphere (Nitrogen or Argon) because many transition metal precursors, particularly in lower oxidation states, are sensitive to oxygen and moisture.[10] The choice of solvent (e.g., dry methanol or dichloromethane) is critical for ensuring solubility of the reactants and preventing side reactions.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II)-p-cymene chloride dimer) (1.0 mol equiv.)

  • Substituted Quinoline Ligand (e.g., 2,5-dichloro-8-methoxyquinoline) (2.1 mol equiv.)

  • Anhydrous Methanol or Dichloromethane

  • Schlenk flask and manifold

  • Magnetic stirrer

Procedure:

  • System Preparation: Set up a Schlenk flask containing a magnetic stir bar. Ensure the system is free of oxygen and moisture by evacuating and backfilling with inert gas three times.

  • Reactant Addition: Under a positive pressure of inert gas, add the [Ru(p-cymene)Cl₂]₂ dimer and the substituted quinoline ligand to the flask.

  • Solvent Addition: Add anhydrous solvent via cannula or syringe.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by a color change (typically from dark red/brown to a brighter orange or yellow solution). The reaction is typically complete within 4-12 hours.

  • Isolation: Once the reaction is complete, reduce the solvent volume under vacuum.

  • Precipitation: Add diethyl ether dropwise to the concentrated solution to precipitate the product. Diethyl ether is used as an anti-solvent because the complex is typically insoluble in it, while any remaining starting materials or non-polar impurities are washed away.[9]

  • Purification: Collect the solid precipitate by filtration, wash with two small portions of diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final complex using ¹H NMR, FT-IR, and mass spectrometry. In ¹H NMR, a downfield shift of the quinoline proton resonances upon coordination is expected.[10]

G Ligand Coordination to Metal Center cluster_ligand Quinoline Ligand M M N N M->N O O M->O N->O R1 R1 N->R1 C2-Cl R2 R2 N->R2 C5-Cl R3 R3 O->R3 C8-OMe

Caption: Bidentate chelation of a substituted quinoline ligand to a metal (M).

This protocol allows for the objective comparison of different metal-quinoline complexes in a benchmark catalytic reaction: the transfer hydrogenation of a ketone.[1]

Causality: Isopropanol often serves as both the solvent and the hydrogen source in transfer hydrogenation. A base, such as KOH or NaOiPr, is required to generate the active ruthenium-hydride species that participates in the catalytic cycle. Monitoring the reaction at set time points provides kinetic data, allowing for a direct comparison of catalyst activity.

Materials:

  • Synthesized Metal-Quinoline Complex (e.g., 0.5 mol%)

  • Acetophenone (or other model ketone) (1.0 mmol)

  • Isopropanol (solvent and hydrogen source)

  • Potassium hydroxide (KOH) (10 mol%)

  • Reaction vials, heating block, and magnetic stirrer

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In separate vials for each catalyst to be tested, add the ketone, isopropanol, and the metal-quinoline complex.

  • Initiation: Add the KOH solution to each vial to start the reaction.

  • Reaction Conditions: Seal the vials and place them in a pre-heated block (e.g., at 80 °C). Stir vigorously.

  • Monitoring: At specified time intervals (e.g., 10, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot by diluting it with a suitable solvent and filtering it through a small plug of silica.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the percentage conversion of the ketone to the corresponding alcohol.

  • Data Comparison: Plot the percentage conversion against time for each catalyst. The catalyst that achieves the highest conversion in the shortest time is considered the most efficient under these conditions.

G Workflow for Ligand Efficacy Comparison cluster_synthesis Synthesis & Characterization cluster_testing Catalytic Testing cluster_analysis Data Analysis ligand Select Quinoline Ligands (e.g., 2,5-dichloro-8-methoxyquinoline vs. 8-Hydroxyquinoline) synthesis Synthesize Metal Complexes (Protocol 1) ligand->synthesis char Characterize Complexes (NMR, FT-IR, MS) synthesis->char assay Perform Catalytic Assay (Protocol 2) char->assay monitor Monitor Reaction Progress (GC/HPLC Analysis) assay->monitor compare Compare Conversion Rates & Yields monitor->compare conclusion Determine Relative Efficacy compare->conclusion

Caption: Generalized workflow for synthesis and comparative efficacy testing.

Conclusion and Future Outlook

While classic ligands like 8-hydroxyquinoline provide a foundation for coordination chemistry, highly substituted analogues such as 2,5-dichloro-8-methoxyquinoline represent a frontier for fine-tuning metal complex properties. The combination of sterically demanding and electron-withdrawing chloro groups with an electron-donating methoxy group creates a ligand with a distinct electronic and steric profile. Its utility will likely be found not as a universal ligand, but in specialized applications requiring precise electronic modulation of a metal center or control over the steric environment to achieve high selectivity in catalysis. The experimental frameworks provided here offer a robust methodology for synthesizing the corresponding metal complexes and objectively evaluating their performance against established alternatives, thereby guiding rational catalyst and materials design.

References

  • A Comparative Guide to the Efficacy of Substituted Quinolines in Catalysis. Benchchem.
  • Application Notes & Protocols: 5-Methylquinoline as a Ligand for Transition Metal Complexes. Benchchem.
  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. ACS Publications.
  • A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • Polydentate Analogues of 8-Hydroxyquinoline and Their Complexes with Ruthenium. ACS Publications.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals.
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC.
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry.
  • Quinolines. Beilstein Journals.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Baghdad Science Journal.
  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies.
  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Frontiers.

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Validation

A Comparative Benchmarking Guide to the Nucleophilic Substitution Reactivity of 2,5-Dichloro-8-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2,5-Dichloro-8-Methoxyquinoline in Synthesis The quinoline scaffold is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dichloro-8-Methoxyquinoline in Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with applications ranging from antimalarial agents to organic light-emitting diodes. The functionalization of this nucleus through nucleophilic substitution is a cornerstone of synthetic strategy, allowing for the introduction of diverse molecular fragments that modulate biological activity and physicochemical properties. 2,5-Dichloro-8-methoxyquinoline is a versatile building block, offering two distinct reaction sites for nucleophilic attack. Understanding the relative reactivity of the chlorine atoms at the C-2 and C-5 positions, and the influence of various nucleophiles on the reaction rate, is critical for efficient and selective synthesis.

This guide provides an in-depth comparison of the nucleophilic substitution reaction rates of 2,5-dichloro-8-methoxyquinoline. While specific kinetic data for this exact molecule is not extensively published, we will leverage established principles of nucleophilic aromatic substitution (SNAr) on heterocyclic systems and comparative data from closely related analogues to provide a robust framework for predicting and controlling reaction outcomes.

Mechanistic Underpinnings and Regioselectivity: Why C-2 is the Primary Target

The nucleophilic substitution on 2,5-dichloro-8-methoxyquinoline proceeds via a well-established SNAr mechanism. This is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.

The regioselectivity of the reaction—that is, whether the nucleophile attacks the C-2 or C-5 position—is dictated by the electronic properties of the quinoline ring. The nitrogen atom at position 1 is strongly electron-withdrawing, which significantly acidifies the protons on the heterocyclic ring and activates the C-2 and C-4 positions towards nucleophilic attack.[1] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer complex intermediate through resonance.

In the case of 2,5-dichloro-8-methoxyquinoline, the C-2 position is directly influenced by the ring nitrogen, making it significantly more electrophilic and susceptible to nucleophilic attack than the C-5 position. The chlorine at C-5 is on the carbocyclic ring and is not activated by the nitrogen in the same way. The 8-methoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack; however, its effect is more pronounced on the benzene ring portion of the scaffold. Therefore, a high degree of regioselectivity for substitution at the C-2 position is expected.[2]

SNAr Mechanism cluster_0 Nucleophilic Attack (Rate-Determining Step) cluster_1 Leaving Group Departure Substrate 2,5-Dichloro-8-Methoxyquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product 2-Substituted-5-Chloro-8-Methoxyquinoline Meisenheimer->Product - Cl⁻ Leaving_Group Cl⁻

Caption: The SNAr mechanism for the substitution at the C-2 position of 2,5-dichloro-8-methoxyquinoline.

Comparative Reactivity of Nucleophiles

The rate of nucleophilic substitution is highly dependent on the nature of the attacking nucleophile. While precise rate constants for 2,5-dichloro-8-methoxyquinoline are not available, we can infer a general order of reactivity based on studies of other chloroquinolines and related heterocycles.[3][4] The key factors influencing nucleophilicity in SNAr reactions are the charge, basicity, and polarizability of the nucleophile.

Nucleophile ClassRepresentative ExamplesExpected Relative ReactivityRationale & Causality
Thiolates Sodium thiophenoxide (NaSPh), Sodium thiomethoxide (NaSMe)High Thiolates are generally excellent nucleophiles in SNAr reactions. Their high polarizability allows for effective orbital overlap in the transition state, and they are typically less basic than corresponding alkoxides, which can reduce side reactions.
Alkoxides/Phenoxides Sodium methoxide (NaOMe), Sodium phenoxide (NaOPh)Moderate to High Alkoxides are strong nucleophiles due to their negative charge. Their reactivity is influenced by steric hindrance. Phenoxides are generally less reactive than alkoxides due to resonance stabilization of the negative charge.[3]
Amines Piperidine, Morpholine, AnilineModerate Neutral amines are good nucleophiles, with their reactivity generally correlating with their basicity. Secondary amines are often more reactive than primary amines. Aromatic amines like aniline are weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
Azides Sodium azide (NaN₃)Moderate The azide ion is a good nucleophile and is widely used in the synthesis of aminoquinolines via reduction of the initially formed azidoquinoline.

Note: This is a qualitative comparison. Actual reaction rates will also be influenced by solvent, temperature, and the specific structure of the nucleophile.

Experimental Protocol: A Self-Validating System for Nucleophilic Substitution

The following protocol for the reaction of 2,5-dichloro-8-methoxyquinoline with a generic amine nucleophile is designed to be a self-validating system. The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base and leaving the nucleophile relatively free. The inclusion of a mild base is crucial to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Materials:

  • 2,5-dichloro-8-methoxyquinoline

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-8-methoxyquinoline (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF (or DMSO) to dissolve the starting material. To this solution, add the amine nucleophile (1.1-1.5 eq) followed by the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-chloro-8-methoxyquinoline.

Experimental Workflow start Start setup Reaction Setup: 2,5-dichloro-8-methoxyquinoline in DMF/DMSO start->setup add_reagents Add Amine Nucleophile and Base (K₂CO₃/DIPEA) setup->add_reagents heat Heat to 80-120 °C add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_node End: Pure Product purify->end_node

Caption: A generalized workflow for the nucleophilic substitution on 2,5-dichloro-8-methoxyquinoline.

Conclusion: A Predictive Framework for Synthetic Strategy

While a lack of direct kinetic data for 2,5-dichloro-8-methoxyquinoline necessitates a comparative analysis based on established principles and analogous systems, a clear and predictive framework for its reactivity emerges. The C-2 position is overwhelmingly the preferred site for nucleophilic attack due to electronic activation by the ring nitrogen. The reactivity of nucleophiles is expected to follow the general trend of thiolates > alkoxides/phenoxides > amines, with finer points of reactivity dictated by factors such as basicity, polarizability, and steric hindrance. The provided experimental protocol offers a robust and adaptable starting point for the synthesis of a wide array of 2-substituted-5-chloro-8-methoxyquinoline derivatives, which are valuable intermediates in drug discovery and materials science.

References

  • Illuminati, G., & Marino, G. (1967). Piperidino dechlorination of chloroquinolines. Solvent effects on the reaction kinetics. Journal of the American Chemical Society, 89(14), 3510–3513.
  • Patel, R. D. (1992). Aromatic Nucleophilic Substitution Reactions of 2-Chloroquinoxaline with Anilines in Ethanol. International Journal of Chemical Kinetics, 24(6), 541-544.
  • O'Leary, B., & Murelli, R. P. (2012). Nucleophilic substitution in quinoline and isoquinoline. Organic Chemistry, LibreTexts.
  • Abass, M., Hassan, M. M., & Ismail, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239.
  • Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles.
  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • Neumann, C. N., & Ritter, T. (2017). Concerted Nucleophilic Aromatic Substitution with 19F NMR-Based Kinetics.
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  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Goti, A., & Nencini, A. (2010). Nucleophilic Aromatic Substitution (SNAr). In Name Reactions in Heterocyclic Chemistry II (pp. 435-455). John Wiley & Sons, Inc.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • de la Cruz, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • BenchChem. (2025). Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pattern Validation of 2,5-dichloro-8-methoxyquinoline

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive comparison and validation framework for the mass spectrometry fragmentation of 2,5-dichloro-8-methoxyquinoline, a quinoline derivative of interest to researchers in medicinal chemistry and materials science. Drawing upon established principles of mass spectrometry and empirical data from related structures, we will explore the predicted fragmentation pathways and outline a rigorous experimental protocol for their validation.

Theoretical Fragmentation Cascade of 2,5-dichloro-8-methoxyquinoline

The fragmentation of 2,5-dichloro-8-methoxyquinoline under electron ionization (EI) is predicted to be a multi-step process, governed by the relative stabilities of the resulting fragment ions and the inherent chemical properties of the quinoline scaffold and its substituents. The stable aromatic nature of the quinoline ring suggests that the molecular ion will be readily observed.[1][2]

Isotopic Signature: A Key Diagnostic Feature

A primary and crucial characteristic in the mass spectrum of 2,5-dichloro-8-methoxyquinoline will be the isotopic pattern of the molecular ion. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance) will result in a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1.[1][3] This isotopic signature serves as a fundamental validation point for any dichloro-substituted compound.

Predicted Fragmentation Pathways

Based on the known fragmentation behavior of methoxy-substituted and halogenated quinolines, we can anticipate several key fragmentation events:[4][5][6]

  • Loss of a Methyl Radical (•CH₃): The initial and often most favorable fragmentation is the loss of a methyl radical from the methoxy group, leading to a stable radical cation. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[4][6]

  • Sequential Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide. This is a characteristic fragmentation for phenolic ethers and related structures.[4]

  • Loss of a Chlorine Radical (•Cl): The molecule can also undergo the loss of a chlorine radical from either the 2 or 5 position. The relative ease of this loss will depend on the stability of the resulting quinoline radical cation.

  • Loss of Hydrogen Chloride (HCl): A concerted elimination of hydrogen chloride is another plausible fragmentation pathway, particularly if a suitable hydrogen atom is available for rearrangement.

  • Cleavage of the Quinoline Ring: While the quinoline ring is relatively stable, at higher energies, ring cleavage can occur, leading to the formation of smaller fragment ions. A characteristic fragment in the mass spectra of quinoline itself is the loss of HCN, resulting in an ion at m/z 102.[7]

The following table summarizes the predicted key fragment ions for 2,5-dichloro-8-methoxyquinoline:

Predicted m/z Proposed Fragment Interpretation
230/232/234[M]⁺•Molecular ion with characteristic Cl₂ isotopic pattern
215/217/219[M - CH₃]⁺Loss of a methyl radical from the methoxy group
187/189/191[M - CH₃ - CO]⁺Sequential loss of carbon monoxide
195/197[M - Cl]⁺Loss of a chlorine radical
194/196[M - HCl]⁺•Loss of hydrogen chloride

Experimental Validation Protocol

To empirically validate the predicted fragmentation pattern, a systematic experimental approach is required. The following protocol outlines the steps for acquiring and interpreting the mass spectrum of 2,5-dichloro-8-methoxyquinoline using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and robust technique for the analysis of volatile and semi-volatile compounds.[8][9]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, non-polar column.

  • Solvent: High-purity dichloromethane or ethyl acetate.

  • Sample: 2,5-dichloro-8-methoxyquinoline standard.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2,5-dichloro-8-methoxyquinoline in the chosen solvent.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • GC-MS Parameters:

    • Inlet: Splitless mode at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-500.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2,5-dichloro-8-methoxyquinoline.

    • Analyze the mass spectrum, paying close attention to the molecular ion cluster and the presence of the predicted fragment ions.

    • Compare the observed fragmentation pattern with the theoretical predictions outlined above.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to provide a clear and intuitive representation of the process.

fragmentation_pathway M [M]⁺• m/z 230/232/234 M_CH3 [M - CH₃]⁺ m/z 215/217/219 M->M_CH3 - •CH₃ M_Cl [M - Cl]⁺ m/z 195/197 M->M_Cl - •Cl M_CH3_CO [M - CH₃ - CO]⁺ m/z 187/189/191 M_CH3->M_CH3_CO - CO

Caption: Predicted EI fragmentation pathway of 2,5-dichloro-8-methoxyquinoline.

Comparative Analysis with Alternative Structures

To provide a broader context, it is instructive to compare the predicted fragmentation of 2,5-dichloro-8-methoxyquinoline with that of related quinoline derivatives.

  • 8-Methoxyquinoline: Studies on monomethoxyquinolines have shown that the 8-methoxy isomer undergoes a unique fragmentation involving the loss of all three methyl hydrogens.[5][6] While the presence of chloro-substituents in our target molecule will influence the fragmentation, it is worth investigating for any minor fragments corresponding to this pathway.

  • 2,5-Dichloroquinoline (Hypothetical): In the absence of the methoxy group, the fragmentation would be dominated by the sequential loss of chlorine radicals and potentially HCl. The molecular ion would be the base peak, reflecting the high stability of the aromatic ring.

  • 4,7-Dichloroquinoline: Research on 4,7-dichloroquinoline has provided detailed ESI-MS/MS fragmentation data, which, although a different ionization technique, can offer insights into the stability of the dichloroquinoline core and potential rearrangement reactions.[10][11]

Conclusion and Future Directions

The validation of the mass spectrometry fragmentation pattern of 2,5-dichloro-8-methoxyquinoline is a critical step in its analytical characterization. This guide provides a robust framework for predicting and experimentally confirming its fragmentation behavior. By combining theoretical knowledge with a systematic experimental protocol, researchers can confidently identify this compound and differentiate it from related structures.

Future work could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the fragment ions and tandem mass spectrometry (MS/MS) to further elucidate the fragmentation pathways and establish parent-daughter ion relationships.[12] Such data would provide an even higher level of confidence in the structural assignment and contribute to a more comprehensive understanding of the gas-phase chemistry of this important class of molecules.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC & EZLC Online Software Suite. (n.d.). Retrieved from [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (1966, April 1). Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC. (2022, November 29). Retrieved from [Link]

  • (PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - ResearchGate. (2015, December 3). Retrieved from [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved from [Link]

  • Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed. (2024, June 30). Retrieved from [Link]

  • Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved from [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF - ResearchGate. (2025, December 9). Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. (n.d.). Retrieved from [Link]

Sources

Validation

comparing halogenated quinoline intermediates with 2,5-dichloro-8-methoxyquinoline

Advanced Regioselective Functionalization: A Comparative Guide to Halogenated Quinoline Intermediates vs. 2,5-Dichloro-8-methoxyquinoline Executive Summary Quinolines are ubiquitous scaffolds in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Regioselective Functionalization: A Comparative Guide to Halogenated Quinoline Intermediates vs. 2,5-Dichloro-8-methoxyquinoline

Executive Summary

Quinolines are ubiquitous scaffolds in medicinal chemistry and drug discovery. The strategic positioning of halogens on the quinoline core dictates the synthetic trajectory of the molecule, enabling iterative cross-coupling and substitution reactions. While standard polyhalogenated quinolines (e.g., 2,4-dichloroquinoline) are widely used, they often present severe chemoselectivity challenges during multi-step functionalizations. In contrast, 2,5-dichloro-8-methoxyquinoline offers a highly predictable, orthogonal reactivity profile. This guide explores the mechanistic causality behind these differences and provides self-validating experimental protocols for exploiting this specialized intermediate.

Mechanistic Foundations: Electronic & Steric Causality

Standard Polyhalogenated Quinolines In traditional intermediates like 2,4-dichloroquinoline, both the C2 and C4 positions are activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the heterocyclic nitrogen. While C2 is generally more electrophilic due to the direct alpha-effect[1], the C4 position is also highly reactive due to vinylogous activation. This dual activation often leads to mixtures of regioisomers depending on the nucleophile's hardness and the solvent system, requiring tedious chromatographic separation. Furthermore, in transition-metal-catalyzed cross-couplings, differentiating between multiple C-Cl bonds in these standard systems is notoriously difficult and relies on unpredictable differences in oxidative addition rates[2].

The 2,5-Dichloro-8-methoxyquinoline Scaffold This specific intermediate (CAS: 74668-75-0)[3] elegantly solves the regioselectivity dilemma through the spatial and electronic separation of its reactive sites:

  • C2 Position (Kinetic SNAr Site): The chlorine at C2 remains highly activated by the adjacent nitrogen atom. It undergoes rapid and exclusive SNAr with amines, thiolates, and alkoxides[1].

  • C5 Position (Thermodynamic Cross-Coupling Site): The chlorine at C5 is located on the carbocyclic ring, far from the activating inductive effect of the nitrogen. Crucially, the 8-methoxy group acts as an electron-donating group (EDG) via resonance, subtly enriching the carbocyclic ring. This electronic enrichment completely deactivates the C5-Cl bond toward SNAr, reserving it exclusively for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) after the C2 position has been functionalized[2].

Quantitative Reactivity Comparison

Table 1: Comparative Reactivity Profiles of Dichloroquinoline Intermediates

SubstrateC2 SNAr ReactivityC4/C5 SNAr ReactivityCross-Coupling SelectivityPrimary Synthetic Challenge
2,4-Dichloroquinoline High (Alpha-effect)High (Vinylogous alpha-effect)Poor (Competing oxidative additions)Regioisomeric mixtures requiring separation
4,7-Dichloroquinoline N/AHigh at C4Moderate (C7 requires strong activation)Harsh conditions required for C7 activation
2,5-Dichloro-8-methoxyquinoline Very High (Exclusive)None (C5 deactivated by 8-OMe)Excellent (C5 exclusively reacts post-SNAr)Orthogonal, highly predictable functionalization

Visualizations: Reactivity & Workflow

ReactivityPathway A 2,5-Dichloro-8- methoxyquinoline B SNAr Reaction (Nucleophile, Base) A->B C2 Activation (Alpha-Effect) C 2-Substituted-5-chloro- 8-methoxyquinoline B->C D Suzuki Coupling (Pd-Cat, Boronic Acid) C->D C5 Activation (Oxidative Addition) E 2,5-Disubstituted- 8-methoxyquinoline D->E

Orthogonal reactivity pathway demonstrating sequential C2 and C5 functionalization.

ExperimentalWorkflow Step1 1. Dissolve Substrate in Anhydrous DMF Step2 2. Add Nucleophile (1.1 eq) & K2CO3 (2.0 eq) Step1->Step2 Step3 3. Heat to 80°C (Kinetic Control) Step2->Step3 IPC IPC: LC-MS Analysis Target: >95% Conversion Step3->IPC IPC->Step3 Fail (Add Time) Step4 4. Aqueous Workup & EtOAc Extraction IPC->Step4 Pass Step5 5. Isolate Product (Column Chromatography) Step4->Step5

Self-validating experimental workflow for regioselective C2 nucleophilic aromatic substitution.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Regioselective SNAr at C2

Objective: Synthesize 2-amino-5-chloro-8-methoxyquinoline. Causality: Using a polar aprotic solvent (DMF) stabilizes the polar Meisenheimer transition state of the SNAr reaction. Potassium carbonate is selected as a mild base to scavenge HCl without causing substrate degradation or unwanted side reactions.

  • Initiation: Dissolve 2,5-dichloro-8-methoxyquinoline (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) and K₂CO₃ (2.0 eq). Causality: Limiting the nucleophile to 1.1 equivalents prevents any forced over-reaction at C5, maintaining strict kinetic control.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation (IPC): Sample the reaction at 2 hours for LC-MS analysis.

    • Expected Outcome: >95% conversion to the mono-substituted mass [M+H]+.

    • Troubleshooting Logic: If unreacted starting material remains, extend the reaction time by 2 hours. Do not increase the temperature, as exceeding 100°C risks degrading the methoxy group or forcing unselective reactions.

  • Isolation: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Synthesize 2-amino-5-aryl-8-methoxyquinoline from the Protocol 1 intermediate. Causality: After C2 is substituted, the C5-Cl bond requires transition-metal activation. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand provides a large bite angle, which accelerates the oxidative addition into the historically recalcitrant carbocyclic C-Cl bond.

  • Initiation: Dissolve the 2-substituted-5-chloro-8-methoxyquinoline intermediate (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₃PO₄ (3.0 eq). Causality: K₃PO₄ is a strong, water-soluble base necessary to activate the boronic acid into the highly reactive boronate species.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Self-Validation: Failure to thoroughly degas will result in Pd(0) oxidation and homocoupling of the boronic acid (visible as a biphenyl byproduct on LC-MS).

  • Thermal Activation: Heat to 100°C for 12 hours.

  • Self-Validation (IPC): Check LC-MS at 6 hours.

    • Troubleshooting Logic: If protodeboronation of the boronic acid occurs (loss of boronic acid mass without product formation), add an additional 0.5 eq of boronic acid via syringe pump to maintain a low steady-state concentration and drive the reaction to completion.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via chromatography.

Sources

Comparative

reproducibility of 2,5-dichloro-8-methoxyquinoline scale-up protocols

Reproducibility of 2,5-Dichloro-8-methoxyquinoline Scale-Up Protocols: A Comparative Guide to Batch vs. Continuous Flow Chlorination As a Senior Application Scientist, I frequently encounter process bottlenecks when scal...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2,5-Dichloro-8-methoxyquinoline Scale-Up Protocols: A Comparative Guide to Batch vs. Continuous Flow Chlorination

As a Senior Application Scientist, I frequently encounter process bottlenecks when scaling up the synthesis of bicyclic heteroaromatic intermediates. Among these, 2,5-dichloro-8-methoxyquinoline (CAS: 74668-75-0) stands out as a critical building block for kinase inhibitors and antimalarial agents. The primary synthetic route involves the deoxychlorination of 5-chloro-8-methoxyquinolin-2(1H)-one using phosphorus oxychloride (POCl₃).

While this transformation is straightforward on a milligram scale, scaling it up introduces severe thermal and kinetic hazards. This guide objectively compares the traditional batch protocol against a modernized continuous flow approach, providing the mechanistic causality and experimental data necessary to achieve a reproducible, self-validating scale-up system.

Mechanistic Causality & The Scale-Up Challenge

The conversion of the quinolinone to the 2-chloroquinoline derivative proceeds via a Vilsmeier-type activation. The lactam carbonyl oxygen attacks POCl₃, forming a highly reactive phosphorodichloridate intermediate. Subsequent nucleophilic attack by chloride at the C2 position restores aromaticity and expels the leaving group.

The Batch Bottleneck: The 8-methoxy group significantly influences the electronic properties of the quinoline core, subtly deactivating the ring and necessitating harsh conditions (e.g., neat POCl₃ at 100°C) to drive the reaction to completion 1. However, the true danger lies in the quench . Hydrolyzing excess POCl₃ generates massive amounts of HCl gas and a violent exotherm 2. If macroscopic heat transfer fails and the quench temperature spikes above 10°C, the newly formed C2-chloride bond undergoes rapid acid-catalyzed hydrolysis back to the starting quinolinone, destroying the yield.

Continuous flow microreactors have proven superior for these highly exothermic activations, mitigating the risk of thermal runaway and allowing for precise, in-line quenching that prevents product degradation 3.

Protocol Engineering & Methodologies

Protocol A: Traditional Batch Synthesis (Literature Standard)

This method relies on macroscopic heating and manual quenching, making it prone to batch-to-batch variability.

  • Reagent Charging: In a 1 L jacketed glass reactor equipped with a reflux condenser and HCl scrubber, suspend 50.0 g of 5-chloro-8-methoxyquinolin-2(1H)-one in 150 mL of neat POCl₃ (approx. 7.0 equivalents) 4.

  • Thermal Activation: Heat the suspension to 100°C (reflux) for 3 hours until a homogeneous dark solution forms.

  • The Quench (High Risk): Cool the reactor to 20°C. Slowly drip the reaction mixture into 1 L of vigorously stirred ice water. Causality Note: The addition rate must be painstakingly slow to prevent the localized temperature from exceeding 10°C.

  • Isolation: Neutralize the aqueous phase to pH 9 with cold saturated Na₂CO₃, extract with dichloromethane (3 x 200 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Continuous Flow Synthesis (Optimized & Self-Validating)

This protocol utilizes micro-mixing and pressurized heating to drastically reduce reaction time and eliminate quench-induced hydrolysis.

  • Feed Preparation:

    • Stream A: Prepare a 1.0 M solution of 5-chloro-8-methoxyquinolin-2(1H)-one in anhydrous N-butylpyrrolidinone (NBP) / Acetonitrile (1:4 v/v). Causality Note: NBP prevents the precipitation of the imidoyl chloride intermediate, which would otherwise clog the reactor.

    • Stream B: Neat POCl₃.

  • Micro-Mixing: Pump Stream A and Stream B using high-pressure syringe pumps into a PFA T-mixer to achieve a precise 1.0 : 1.5 molar ratio.

  • Pressurized Activation: Direct the mixed stream into a 20 mL stainless steel coil reactor heated to 120°C. A Back Pressure Regulator (BPR) set to 20 bar prevents solvent boiling. Residence time: 5.0 minutes.

  • In-Line Quench: Direct the reactor effluent into a secondary cross-mixer, introducing a 2.0 M aqueous K₂HPO₄ buffer (Stream C) at 5°C. The high surface-area-to-volume ratio of the flow tubing instantly dissipates the quench exotherm.

  • Phase Separation: Pass the biphasic mixture through an in-line membrane separator to continuously isolate the organic product stream.

Self-Validating Quality Control (PAT Integration)

To ensure the Continuous Flow protocol is a self-validating system , integrate an in-line FlowIR spectrometer immediately after the coil reactor (prior to the quench).

  • Validation Metric: Monitor the disappearance of the lactam carbonyl stretch ( ν ~1660 cm⁻¹) and the emergence of the quinoline C=N stretch ( ν ~1550 cm⁻¹).

  • Automated Feedback: If the C=O peak area increases (indicating incomplete conversion), the system logic automatically decreases the pump flow rates, increasing the residence time until >99% conversion is restored.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two scale-up methodologies. The flow protocol demonstrates clear superiority in safety, purity, and throughput.

ParameterTraditional Batch ProtocolContinuous Flow Protocol
Reagent Equivalents (POCl₃) 7.0 eq (used as solvent)1.5 eq (atom-economic)
Reaction Temperature 100°C (Reflux)120°C (Pressurized Coil)
Reaction Time 3.0 hours5.0 minutes
Quench Exotherm Control Poor ( Δ T > 40°C spikes)Excellent (In-line heat dissipation)
Yield (Isolated) 65 - 75% (Variable)> 94% (Highly Reproducible)
Purity (HPLC) 85 - 90% (Hydrolysis byproducts)> 99%
Space-Time Yield (STY) < 0.05 kg/L ·h> 0.45 kg/L ·h

Workflow Visualization

G cluster_batch Traditional Batch Protocol cluster_flow Continuous Flow Protocol Start 5-Chloro-8-methoxyquinolin-2(1H)-one + POCl3 B_Heat Macroscopic Heating (Reflux, 100°C) Start->B_Heat F_Mix Micro-mixing (T-mixer) Start->F_Mix B_Quench Slow Aqueous Quench (High Exotherm/HCl Gas) B_Heat->B_Quench B_Result Variable Yield (65-75%) Risk of Hydrolysis B_Quench->B_Result End 2,5-Dichloro-8-methoxyquinoline B_Result->End F_Heat Coil Reactor (120°C, 5 min residence) F_Mix->F_Heat F_Quench In-line Quench (Controlled Heat Dissipation) F_Heat->F_Quench F_Result High Yield (>94%) Reproducible Scale-up F_Quench->F_Result F_Result->End

Figure 1: Logical workflow comparing batch vs. continuous flow POCl3 chlorination pathways.

References

  • Continuous Flow-Facilitated CB2 Agonist Synthesis, Part 2: Cyclization, Chlorination, and Amination ACS Publications (Organic Process Research & Development) URL:[Link]

  • A Vilsmeier Chloroformylation by Continuous Flow Chemistry ACS Publications (Organic Process Research & Development) URL:[Link]

  • CN118059101A - Uses of 8-hydroxyquinoline derivatives Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2,5-Dichloro-8-methoxyquinoline

Hazard Profile: Understanding the Risks Quinoline and its derivatives present a range of potential health hazards. Based on data from similar chemical structures, researchers should assume that 2,5-Dichloro-8-methoxyquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile: Understanding the Risks

Quinoline and its derivatives present a range of potential health hazards. Based on data from similar chemical structures, researchers should assume that 2,5-Dichloro-8-methoxyquinoline may be harmful if swallowed or comes into contact with skin, and is expected to cause skin and serious eye irritation.[1][2][3] Some quinoline compounds are also suspected of causing genetic defects or may even be carcinogenic.[1][4] Inhalation of dust or vapors can lead to respiratory tract irritation.[5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 2,5-Dichloro-8-methoxyquinoline. The specific level of protection required will vary based on the experimental procedure.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene Gloves (tested to EN 374 or equivalent)Provides a primary barrier against dermal absorption and skin irritation.[1]Primary
Eye Protection Chemical Splash Goggles (conforming to ANSI Z87.1 or EN166)Protects eyes from accidental splashes of solutions or contact with airborne powder.[7]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-Purifying Respirator with organic vapor cartridgesRequired for handling the solid form to prevent dust inhalation or when vapors may be generated.[8][7] The preferred method is to handle within a fume hood.Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[8]Secondary
Secondary Body Protection Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[8]Secondary

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict procedural workflow is paramount for ensuring safety. The following steps provide a clear, repeatable process for PPE usage.

  • Pre-Work Area Inspection: Before handling the chemical, ensure a certified chemical fume hood is operational.[4] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

  • Glove Inspection: Before every use, carefully inspect gloves for any signs of degradation, punctures, or tears.

  • Donning Sequence:

    • First, put on the laboratory coat, ensuring it is fully buttoned.

    • If required, don your respiratory protection. Ensure a proper fit test has been conducted as per your institution's EHS guidelines.

    • Next, put on your chemical splash goggles.

    • If a splash hazard exists, wear a face shield over the goggles.

    • Finally, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • All manipulations of 2,5-Dichloro-8-methoxyquinoline, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][10]

  • When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[8]

  • Always keep the container of the chemical sealed when not in immediate use.

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence in a designated area.

  • Glove Removal: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

  • Apron and Gown Removal: Remove any secondary protection like a chemical-resistant apron, followed by the laboratory coat. Turn it inside out as you remove it to contain any contaminants.

  • Face and Eye Protection Removal: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides.

  • Respirator Removal: Remove your respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[1][11][12]

  • Waste Disposal: All single-use PPE (gloves, disposable respirators) and any materials used for cleaning up spills must be considered hazardous waste.[4][13] Dispose of these items in a clearly labeled hazardous waste container according to your institution's and local environmental regulations.

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for the safe handling of 2,5-Dichloro-8-methoxyquinoline, from initial assessment to final disposal.

PPE_Workflow Workflow for Handling 2,5-Dichloro-8-methoxyquinoline cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Risk Assessment (Review Hazards) B Select PPE Based on Task (See Table) A->B C Inspect All PPE for Integrity B->C D Don PPE in Correct Sequence C->D E Work Inside Certified Chemical Fume Hood D->E F Perform Experiment E->F G Immediate Spill Cleanup F->G Spill Occurs? H Proceed to Designated Doffing Area F->H Experiment Complete G->F Clean & Continue I Doff PPE in Reverse Sequence H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Sources

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